B1192618 Cyanine7.5 hydrazide

Cyanine7.5 hydrazide

Cat. No.: B1192618
M. Wt: 735.84
Attention: For research use only. Not for human or veterinary use.
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Description

A carbonyl-reactive hydrazide derivative of Cyanine7.5 near infrared (NIR) fluorophore. This dye has similar spectral properties with ICG (indocyanine green), but has a higher quantum yield of fluorescence. Hence, this fluorophore is ideal for in vivo imaging. This is a carbonyl-reactive dye which is particularly useful for the labeling of antibodies after periodate oxidation. It also labels other carbonyl compounds (aldehydes and ketones), for example, many saccharides

Properties

Molecular Weight

735.84

IUPAC Name

N/A

SMILES

CC1(C)/C(N(C)C2=CC=C3C(C=CC=C3)=C21)=C\C=C(CCC4)\C=C4/C=C/C5=[N+](CCCCCC(N[NH3+])=O)C6=CC=C7C(C=CC=C7)=C6C5(C)C.[2Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cyanine7.5 hydrazide

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Cyanine7.5 Hydrazide – Spectral Properties & Bioconjugation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyanine7.5 (Cy7.[1]5) hydrazide is a near-infrared (NIR) fluorescent dye functionalized with a hydrazide group, designed specifically for labeling carbonyl-containing biomolecules (aldehydes and ketones).[2] It exhibits an excitation maximum at ~788 nm and an emission maximum at ~808 nm , placing it deeper in the NIR window than standard Cyanine7. This spectral shift minimizes tissue autofluorescence and enhances penetration depth, making it a superior choice for in vivo imaging.

This guide provides a comprehensive technical analysis of Cy7.5 hydrazide, focusing on its spectral behavior in varying solvents, the thermodynamics of hydrazone formation, and a validated protocol for labeling glycoproteins (e.g., antibodies) via periodate oxidation.

Spectral Characteristics

Excitation and Emission Data

Cy7.5 is a heptamethine cyanine dye. Its rigid polymethine chain (often containing a cyclohexenyl ring in high-performance variants) confers stability and a bathochromic shift relative to Cy7.

Table 1: Physicochemical & Spectral Properties

PropertyValueNotes
Excitation Max (

)
788 nm Measured in Methanol/Ethanol.
Emission Max (

)
808 nm Measured in Methanol/Ethanol.
Extinction Coefficient (

)
~223,000 M⁻¹cm⁻¹ At 788 nm.[2] High absorptivity allows for sensitive detection.
Quantum Yield (

)
~0.10 - 0.13 Typical for NIR dyes in aqueous buffer; lower than visible dyes due to non-radiative decay rates.
Stokes Shift 20 nm Narrow shift requires precise filter sets to avoid crosstalk.
Molecular Weight ~736 - 767 Da Varies by counterion (Cl⁻ vs inner salt) and specific derivative (e.g., azide vs hydrazide).
Solubility DMSO, DMF, AlcoholsModerate solubility in water; prone to aggregation (see 2.2).
Solvent Effects & Aggregation (Critical Insight)

Cyanine dyes, particularly heptamethines like Cy7.5, are prone to forming H-aggregates (face-to-face dimers) in aqueous solutions.

  • Monomeric State (Organic Solvents): In Methanol or DMSO, the dye exists as a monomer with a sharp peak at 788 nm.

  • Aggregated State (Aqueous Buffer): In PBS or water, a secondary blue-shifted absorption peak (H-band) often appears around 700-720 nm. These aggregates are non-fluorescent (fluorescence quenching).

  • Mitigation: Always dissolve the stock in anhydrous DMSO or DMF. When adding to the aqueous reaction mixture, ensure rapid mixing. If high labeling density is achieved, self-quenching on the antibody surface may occur.

Spectral Visualization Workflow

The following diagram illustrates the energy transitions and the critical NIR window advantage.

Jablonski_NIR cluster_0 Spectral Shift Mechanism Ground Ground State (S0) Excited Excited State (S1) Abs: 788 nm Ground->Excited Excitation (Photon Abs) Excited->Ground Non-Radiative Decay (Heat/Vibration) Emission Fluorescence Emission Em: 808 nm Excited->Emission Radiative Decay NIR_Window Biological Window (>700 nm) Low Autofluorescence Emission->NIR_Window Signal Detection

Caption: Simplified Jablonski diagram showing the excitation/emission cycle of Cy7.5 and its alignment with the biological NIR window.

Chemical Mechanism: Hydrazide Conjugation[3]

The Reaction

Hydrazide groups (


) react selectively with aldehydes (

) and ketones (

) to form hydrazone bonds .[3] Unlike amine-reactive NHS esters which label lysines randomly, hydrazide labeling is site-specific when targeting oxidized carbohydrates on the Fc region of antibodies.
Stability and Reductive Amination

The hydrazone linkage is semi-stable at neutral pH but can hydrolyze over time. For permanent conjugation, the bond can be reduced using sodium cyanoborohydride (


).



Experimental Protocol: Labeling IgG via Periodate Oxidation

Objective: Label a polyclonal IgG antibody with Cy7.5 hydrazide targeting the glycosylated Fc region.

Materials Required
  • Antibody: IgG solution (free of carrier proteins like BSA/Gelatin), conc. 1–5 mg/mL.

  • Dye Stock: Cy7.5 Hydrazide dissolved in anhydrous DMSO (10 mg/mL).

  • Oxidizer: Sodium Periodate (

    
    ).[3]
    
  • Quencher: Ethylene glycol or Glycerol.

  • Reaction Buffer: 0.1 M Sodium Acetate buffer, pH 5.5 (Oxidation) and PBS pH 7.4 (Conjugation).

  • Purification: PD-10 Desalting Column or Dialysis Cassette (MWCO 10-20 kDa).

Step-by-Step Methodology
Phase 1: Periodate Oxidation (Generating Aldehydes)[3]
  • Buffer Exchange: If the antibody is in Tris or contains sodium azide, exchange it into 0.1 M Sodium Acetate, pH 5.5 . Acidic pH enhances oxidation efficiency of sialic acids.

  • Oxidation: Add cold

    
     solution to a final concentration of 10 mM .
    
  • Incubation: Incubate for 30 minutes at 4°C in the dark. Note: Over-oxidation can damage the antibody affinity.

  • Quenching: Add glycerol (final 15 mM) to consume excess periodate. Incubate for 5 minutes.

  • Desalting: Rapidly remove periodate using a spin column equilibrated with PBS (pH 7.2–7.4).

Phase 2: Conjugation (Labeling)
  • Dye Addition: Add the Cy7.5 hydrazide DMSO stock to the oxidized antibody.

    • Molar Ratio: Use a 20:1 to 50:1 molar excess of dye to protein.

    • Solvent Limit: Ensure final DMSO concentration is <10% to prevent protein denaturation.

  • Incubation: React for 2–4 hours at room temperature (or overnight at 4°C) with gentle rotation. Protect from light.[2][3]

  • Stabilization (Optional): Add

    
     (final 10 mM) and react for 1 hour to reduce the hydrazone to a stable hydrazine bond.
    
Phase 3: Purification & Analysis
  • Purification: Pass the reaction mixture through a PD-10 column (Sephadex G-25) equilibrated with PBS to remove free dye. The labeled antibody will elute in the void volume (first colored band).

  • Degree of Labeling (DOL) Calculation: Measure Absorbance at 280 nm (

    
    ) and 788 nm (
    
    
    
    ).
    
    
    • 
       Da
      
    • 
       M⁻¹cm⁻¹
      
    • 
       (Correction Factor for Cy7.5 at 280 nm) 
      
      
      
      (Check specific batch).
Workflow Diagram

Labeling_Workflow Start Start: Purified IgG (Glycosylated) Oxidation Step 1: Periodate Oxidation (NaIO4, pH 5.5, 30 min) Start->Oxidation Aldehyde Intermediate: Aldehyde-functionalized IgG Oxidation->Aldehyde Generates -CHO groups Conjugation Step 2: Hydrazide Coupling (+ Cy7.5-Hydrazide, pH 7.4) Aldehyde->Conjugation Reduction Step 3 (Optional): Reductive Stabilization (+ NaCNBH3) Conjugation->Reduction Forms Hydrazone Purification Step 4: Purification (PD-10 / Dialysis) Conjugation->Purification Skip Reduction (Semi-stable) Reduction->Purification Forms Hydrazine Final Final Conjugate: Cy7.5-Labeled IgG Purification->Final

Caption: Step-by-step workflow for site-specific labeling of antibodies using Cy7.5 hydrazide.

Troubleshooting & Best Practices

IssueProbable CauseSolution
Precipitation of Dye High aqueous concentration or ionic strength.Dissolve dye in anhydrous DMSO first. Add slowly to vortexing protein solution.
Low Labeling Efficiency Insufficient oxidation or pH mismatch.Ensure pH 5.5 for oxidation. Ensure periodate is fresh (it degrades in light/moisture).
Low Fluorescence Signal Fluorescence quenching (H-aggregates).Reduce the DOL (aim for 2-4 dyes/protein). Over-labeling causes dyes to stack and quench.
Blue Shift in Spectrum Dye aggregation in buffer.Add 0.05% Tween-20 or use methanol for spectral verification.

References

  • Hermanson, G. T. (2013).[3] Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for hydrazide chemistry mechanisms).

  • Wolfe, C. A., & Hage, D. S. (1995).[3] Studies on the site-specific modification of human serum albumin by periodate oxidation. Analytical Biochemistry. (Foundational protocol for periodate oxidation parameters).

Sources

Introduction: The Critical Role of Quantum Yield in Near-Infrared Fluorescence

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quantum Yield of Cyanine7.5 Hydrazide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biomedical research and diagnostics, the drive for deeper tissue penetration and higher signal-to-noise ratios has led to the ascendancy of near-infrared (NIR) fluorescent probes. Among these, cyanine dyes are workhorses for labeling biomolecules due to their high molar extinction coefficients and structurally tunable optical properties.[1] A paramount performance metric for any fluorophore is its fluorescence quantum yield (Φf), which quantifies the efficiency of converting absorbed photons into emitted fluorescence.[2] A high quantum yield is often the deciding factor for a probe's utility, directly translating to brighter signals, enhanced sensitivity, and more robust assay performance.

This guide provides a comprehensive technical overview of the fluorescence quantum yield of Cyanine7.5 (Cy7.5) hydrazide, a key NIR fluorophore. We will delve into its core photophysical properties, the environmental factors that modulate its fluorescence efficiency, and provide a validated, step-by-step protocol for its accurate measurement. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights required to effectively utilize and characterize this powerful fluorescent tool.

Core Principles: Understanding Fluorescence and Quantum Yield

Fluorescence is a multi-stage process involving the absorption of a photon, subsequent relaxation from an excited electronic state, and the emission of a new, lower-energy photon. The efficiency of this process is not absolute. The excited state can also return to the ground state through non-radiative pathways, such as internal conversion (heat loss) or intersystem crossing to a triplet state.[3]

The fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed.[4]

Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)

A fluorophore with a quantum yield of 1.0 (or 100%) would be perfectly efficient, with every absorbed photon resulting in an emitted fluorescent photon. In practice, most fluorophores have quantum yields less than 1.0. The Jablonski diagram below illustrates these competing de-excitation pathways.

Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption (Excitation) S1->S0 Fluorescence T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing S0_v1 S1->S0_v1 Internal Conversion & Vibrational Relaxation (Non-radiative) T1->S0 Phosphorescence (Non-radiative in many cases) S0_v0 S1_v0 S1_v1 T1_v0

Caption: Jablonski diagram illustrating electronic transitions.

This compound: A Profile

This compound is a carbonyl-reactive derivative of the Cy7.5 fluorophore.[5] This reactivity makes it particularly useful for labeling biomolecules containing aldehydes or ketones, such as glycoproteins (e.g., antibodies) that have been treated with periodate to oxidize their carbohydrate moieties.[5][6]

Spectrally, Cy7.5 is similar to Indocyanine Green (ICG), a dye approved for clinical use. However, a key advantage of Cy7.5 is its significantly higher fluorescence quantum yield, which makes it an ideal candidate for demanding applications like in vivo imaging.[5][7][8]

Data Presentation: Photophysical Properties

The core photophysical characteristics of this compound are summarized below. Note that these values can be influenced by the solvent and local environment.

PropertyValueSource
Excitation Maximum (λex) 788 nm[5][8]
Emission Maximum (λem) 808 nm[5][8]
Molar Extinction Coefficient (ε) 223,000 L⋅mol⁻¹⋅cm⁻¹[5][8]
Fluorescence Quantum Yield (Φf) 0.10[5][8]
Molecular Weight 735.82 g/mol [5]
Molecular Formula C₄₅H₅₂Cl₂N₄O[5]

Scientific Integrity: Factors Influencing Quantum Yield

The quantum yield of a cyanine dye is not an immutable constant. It is intrinsically linked to its molecular structure and highly sensitive to its immediate environment.[1] Understanding these influences is critical for experimental design and data interpretation.

  • Molecular Structure & Isomerization : The polymethine chain in cyanine dyes is susceptible to cis-trans isomerization. This rotation in the excited state provides a highly efficient non-radiative decay pathway, significantly lowering the quantum yield.[9] Structural modifications that restrict this rotation, such as bridging the polymethine chain or increasing steric hindrance, can enhance fluorescence.

  • Solvent Effects :

    • Viscosity : Increasing solvent viscosity hinders the rotational motion required for isomerization, thus restricting this non-radiative pathway and increasing the quantum yield.[1]

    • Polarity : The polarity of the solvent can influence the energy levels of the excited state, which may affect the rates of both radiative and non-radiative decay.[10][11]

  • Biomolecular Conjugation : When a cyanine dye is conjugated to a macromolecule like a protein or DNA, the steric hindrance imposed by the biomolecule can restrict isomerization. This often leads to a significant increase in the quantum yield compared to the free dye in solution.[1]

  • Quenching Mechanisms :

    • Aggregation : At high concentrations, cyanine dyes can form non-fluorescent aggregates (H-aggregates), which quench fluorescence.

    • Chemical Quenchers : Certain molecules can quench fluorescence through various mechanisms, including photoinduced electron transfer (PeT).[12] For example, some phosphines and thiols have been shown to reversibly quench Cy5 fluorescence by forming a non-fluorescent adduct with the polymethine bridge.[13][14]

Authoritative Grounding: Measuring Fluorescence Quantum Yield

The determination of quantum yield can be performed using two primary methodologies: the absolute method and the relative (or comparative) method.[4][15]

  • Absolute Method : This technique directly measures the ratio of emitted to absorbed photons using an integrating sphere to capture all emitted light. While being the most accurate method, it requires specialized and carefully calibrated instrumentation.[15]

  • Relative Method : This is the more common and accessible approach. It involves comparing the fluorescence properties of the sample under investigation to a well-characterized fluorescence standard with a known quantum yield.[3] The quantum yield of the unknown sample (Φx) is calculated using the following equation:

    Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • The subscripts x and st refer to the unknown sample and the standard, respectively.

Experimental Protocol: A Self-Validating Workflow for Relative Quantum Yield Determination

This protocol outlines a robust, self-validating system for measuring the quantum yield of this compound using the relative method.

Sources

Introduction: The Significance of Cyanine7.5 Hydrazide in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Purification of Cyanine7.5 Hydrazide

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and purification of Cyanine7.5 (Cy7.5) hydrazide. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, the rationale behind methodological choices, and the practical insights required for a successful and reproducible outcome.

This compound is a carbonyl-reactive fluorescent probe that belongs to the cyanine dye family. These dyes are characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties.[1] Cy7.5 is of particular interest due to its spectral properties in the near-infrared (NIR) window (Excitation ~788 nm / Emission ~808 nm).[2] This region of the electromagnetic spectrum offers significant advantages for biological imaging, including deeper tissue penetration and minimal background autofluorescence from endogenous biomolecules.

While many fluorescent probes are designed to react with primary amines (e.g., NHS esters), Cy7.5 hydrazide possesses a terminal hydrazide group (-CONHNH2). This functional group makes it an invaluable tool for targeting carbonyl groups (aldehydes and ketones).[3] Its primary application lies in the labeling of glycoproteins, such as antibodies, and polysaccharides. The cis-diol groups within the carbohydrate moieties of these molecules can be gently oxidized with sodium periodate to generate aldehyde groups, which then serve as specific conjugation sites for the hydrazide probe.[4][5] This site-specific labeling strategy is often preferred over amine-based conjugation to lysine residues, as it can prevent the disruption of antigen-binding sites on antibodies.

This guide will detail a robust and validated methodology for synthesizing Cy7.5 hydrazide from a commercially available activated ester precursor and outline a high-fidelity purification strategy to ensure the final product meets the stringent purity requirements for downstream applications.

Section 1: The Synthetic Pathway: From Activated Ester to Hydrazide

The most direct and efficient route to synthesizing Cy7.5 hydrazide involves the reaction of a Cy7.5 derivative containing a carboxylic acid that has been pre-activated as an N-Hydroxysuccinimide (NHS) ester with a hydrazine source. This is a classic nucleophilic acyl substitution reaction.

The Underlying Mechanism: Nucleophilic Acyl Substitution

The core of the synthesis is the reaction between the electrophilic carbonyl carbon of the Cy7.5-NHS ester and the nucleophilic terminal nitrogen of hydrazine. The NHS moiety is an excellent leaving group, a key feature that allows the reaction to proceed efficiently under mild conditions. The lone pair of electrons on the hydrazine's nitrogen atom attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the stable N-hydroxysuccinimide anion and forming the desired, highly stable hydrazide bond.

Synthesis Pathway Diagram

G cluster_reactants Reactants cluster_products Products A Cyanine7.5 NHS Ester (Electrophile) process Nucleophilic Acyl Substitution Solvent: Anhydrous DMF pH: ~8.5 A->process 1 eq. B Hydrazine Hydrate (Nucleophile) B->process Excess C This compound D N-Hydroxysuccinimide (Byproduct) process->C process->D

Caption: Reaction scheme for the synthesis of Cy7.5 hydrazide.

Critical Parameters and Scientific Rationale

A successful synthesis hinges on the careful control of several key parameters. The choices made are not arbitrary but are grounded in chemical principles to maximize yield and purity.

ParameterRecommended ChoiceRationale & Justification
Starting Material Cyanine7.5 NHS EsterN-Hydroxysuccinimide (NHS) esters are widely used for bioconjugation because they are stable enough to be isolated but highly reactive toward strong nucleophiles like primary amines and hydrazines.[6][7][8] This "just right" reactivity allows the conjugation to proceed under mild conditions, preserving the integrity of the complex cyanine dye structure.
Reagent Hydrazine Hydrate (in excess)Using a significant molar excess of hydrazine hydrate serves two purposes: 1) It drives the reaction equilibrium towards the product side according to Le Châtelier's principle, ensuring complete conversion of the valuable NHS ester. 2) It ensures that the primary competing side reaction, hydrolysis of the NHS ester by trace amounts of water, is kinetically insignificant.
Solvent Anhydrous Dimethylformamide (DMF) or DMSONon-sulfonated cyanine dyes often exhibit poor aqueous solubility but dissolve well in polar aprotic solvents like DMF and DMSO.[5][] Using an anhydrous grade is critical to minimize the premature hydrolysis of the NHS ester, which would result in an unreactive carboxylic acid and reduce the final yield.
pH and Catalyst Weak Base (e.g., DIPEA) to maintain pH ~8.3-8.5The reaction is highly pH-dependent.[10] At acidic pH, the hydrazine will be protonated to form hydrazinium (H2N-NH3+), which is no longer a potent nucleophile. At strongly basic pH (>9.0), the NHS ester becomes highly susceptible to hydrolysis. A pH of 8.3-8.5 represents the optimal balance, ensuring the hydrazine is deprotonated and nucleophilic while minimizing ester hydrolysis.[10] A non-nucleophilic base like Diisopropylethylamine (DIPEA) can be used to scavenge any acid formed and maintain the optimal pH.
Temperature & Time Room Temperature, 2-4 hoursThe high reactivity of the NHS ester with hydrazine allows the reaction to proceed to completion at ambient temperature within a few hours. Elevated temperatures are unnecessary and could increase the rate of degradation of the cyanine dye, which can be sensitive to heat and light.
Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative example. Researchers should adapt it based on the specific batch of reagents and analytical monitoring (e.g., TLC or LC-MS).

  • Reagent Preparation:

    • Under an inert atmosphere (e.g., argon or nitrogen), dissolve Cyanine7.5 NHS ester (1 equivalent) in anhydrous DMF to a final concentration of ~10 mg/mL.

    • In a separate vial, add hydrazine hydrate (10-20 equivalents) to a small volume of anhydrous DMF.

  • Reaction Execution:

    • To the stirred solution of Cy7.5 NHS ester, add the hydrazine hydrate solution dropwise at room temperature.

    • If necessary, add a small amount of DIPEA (0.5-1.0 equivalents) to adjust the pH of the reaction mixture to the 8.0-8.5 range (test using pH paper on a drop of the reaction mixture diluted in water).

    • Seal the reaction vessel, protect it from light by wrapping it in aluminum foil, and allow it to stir at room temperature.

  • Monitoring the Reaction:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • A typical mobile phase for TLC might be 10-15% methanol in dichloromethane. The product, Cy7.5 hydrazide, should have a different retention factor (Rf) than the starting Cy7.5 NHS ester.

    • The reaction is typically complete within 2-4 hours, as indicated by the complete consumption of the starting NHS ester.

  • Work-up (Initial Quenching):

    • Upon completion, the crude reaction mixture is ready for direct purification via chromatography. It is generally not recommended to perform an aqueous work-up, as this can lead to product loss and aggregation issues.

Section 2: Purification Strategy: Achieving High Purity

Purification is arguably the most critical and challenging step in the preparation of cyanine dyes. The inherent polarity, charge, and tendency of these molecules to aggregate can lead to difficulties in separation and significant yield loss.[11][12] High-Performance Liquid Chromatography (HPLC) is the gold standard for achieving the >95% purity required for sensitive biological applications.

Comparison of Purification Methodologies
FeatureReverse-Phase HPLC (RP-HPLC)Solid-Phase Extraction (SPE)
Principle Separation based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.A simplified form of chromatography for rapid cleanup.
Resolution Very High. Capable of separating the desired product from closely related impurities and unreacted starting material.[13]Low to Medium. Primarily used for desalting or removing grossly different impurities.
Achievable Purity >95-99%60-90%
Scalability Readily scalable from analytical to preparative scales (milligrams to grams).Best for small-scale cleanup (<50 mg).
Speed Slower (30-60 min per run, plus fraction analysis and lyophilization).Very Fast (5-10 min per sample).
Primary Use Case Final purification to achieve high-purity product.Rapid desalting and removal of excess hydrazine before a final HPLC step.
Purification Workflow Diagram

G A Crude Reaction Mixture (Cy7.5 Hydrazide, Excess Hydrazine, Byproducts, DMF) B Preparative RP-HPLC System (C18 Column) A->B C Fraction Collection (Based on UV-Vis Detector Signal at ~780 nm) B->C D Purity Analysis of Fractions (Analytical HPLC or LC-MS) C->D E Pool Pure Fractions D->E Select fractions >95% pure F Solvent Removal (Lyophilization/Freeze-Drying) E->F G Final Product High-Purity Cy7.5 Hydrazide (>95%) F->G

Caption: Workflow for the purification of Cy7.5 hydrazide via RP-HPLC.

Detailed Experimental Protocol: Purification by Preparative RP-HPLC

This protocol is adapted from established methods for cyanine dye purification.[14]

  • Buffer Preparation:

    • Buffer A (Low Organic): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Buffer B (High Organic): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

    • Alternative Buffer System: A triethylammonium acetate (TEAA) buffer system can also be used, which may be gentler for some molecules but requires more extensive lyophilization to remove.[14]

  • Sample Preparation:

    • Dilute the crude reaction mixture with a small amount of Buffer A to ensure compatibility with the initial mobile phase conditions and prevent crashing on the column.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Method:

    • Column: Preparative C18 column (e.g., 10 µm particle size, 19 x 250 mm).

    • Flow Rate: Dependent on column size (e.g., 10-15 mL/min).

    • Detection: Monitor at the absorption maximum of Cy7.5 (~780 nm) and a lower wavelength (e.g., 254 nm) to visualize impurities.

    • Gradient:

      • 0-5 min: 20% Buffer B

      • 5-35 min: Linear gradient from 20% to 80% Buffer B

      • 35-40 min: 80% Buffer B (column wash)

      • 40-45 min: Gradient back to 20% Buffer B

      • 45-50 min: 20% Buffer B (re-equilibration)

    • Rationale: The shallow gradient allows for the effective separation of the highly colored product from earlier-eluting polar impurities (like NHS and excess hydrazine) and later-eluting nonpolar impurities.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major product peak. Cyanine dyes are intensely colored, making visual identification of the correct fractions straightforward.

    • Analyze the purity of each collected fraction using an analytical HPLC system.

  • Final Processing:

    • Pool the fractions that meet the purity specification (typically >95%).

    • Freeze the pooled fractions using a dry ice/acetone bath or a freezer at -80°C.

    • Lyophilize the frozen sample to dryness.[14] This process removes the water and acetonitrile, yielding the final product as a fluffy, dark green or blue solid.

    • Store the final product desiccated and protected from light at -20°C.[4][5]

Section 3: Product Characterization and Quality Control

Final validation of the synthesized product is essential. The identity, purity, and concentration of the Cy7.5 hydrazide must be confirmed before its use in labeling experiments.

TechniquePurposeExpected Result
Mass Spectrometry (ESI-MS) Confirms the identity and molecular weight of the product.A major ion peak corresponding to the calculated molecular weight of Cy7.5 hydrazide (e.g., [M+H]+).[5]
Analytical RP-HPLC Determines the purity of the final product.A single major peak at the expected retention time, with peak area integration indicating >95% purity.[5]
UV-Vis Spectroscopy Confirms the integrity of the chromophore and allows for quantification.A characteristic absorption spectrum for Cy7.5 with a maximum absorbance (λmax) in the 780-790 nm range. Concentration can be determined using the Beer-Lambert law (A = εcl) with the known extinction coefficient.

Conclusion

The synthesis and purification of this compound is a well-defined process that combines a straightforward nucleophilic substitution reaction with a rigorous chromatographic purification step. By understanding the chemical principles behind each choice—from the selection of an NHS ester starting material and an anhydrous solvent to the implementation of a precise HPLC gradient—researchers can reliably produce a high-purity NIR probe. This robust methodology provides the foundation for creating high-quality bioconjugates, enabling advanced imaging and diagnostic applications in the NIR window.

References

  • Cyanine7.5 NHS ester, 1 mg. Anagnostics. [Link]

  • Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • CYanine NHS. Interchim. [Link]

  • A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. PMC (PubMed Central). [Link]

  • Cyanine Dyes - Biomolecule Labeling. AxisPharm. [Link]

  • Cyanine Dye Purification Protocol. Stanford University. (1998-09-18). [Link]

  • A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. ACS Publications. [Link]

  • High-Performance Chromatographic Characterization of Surface Chemical Heterogeneities of Fluorescent Organic–Inorganic Hybrid Core–Shell Silica Nanoparticles. ACS Publications. [Link]

Sources

Technical Deep Dive: Cyanine7.5 Hydrazide Chemistry and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyanine7.5 (Cy7.[1][2][3][4][5][6]5) hydrazide represents a critical tool in the arsenal of modern bioconjugation and in vivo imaging. Unlike amine-reactive esters (NHS) that label lysine residues stochastically—often compromising the antigen-binding affinity of antibodies—hydrazide chemistry targets the carbohydrate moieties (glycans) predominantly located on the Fc region of immunoglobulins. This site-specific labeling strategy preserves the structural integrity of the Fab region, ensuring that binding affinity remains unperturbed.

Combined with the spectral properties of Cy7.5 (Ex: ~788 nm / Em: ~808 nm), which operates within the "biological window" where tissue autofluorescence and light scattering are minimized, this reagent is indispensable for deep-tissue pharmacokinetic (PK) tracking and tumor imaging in drug development.

Chemical Mechanism of Action[7]

The core mechanism relies on the chemoselective reaction between the hydrazide functional group on the fluorophore and aldehyde groups generated on the target biomolecule. Since proteins do not naturally contain aldehydes, they must be introduced via mild oxidation of vicinal diols (glycols) found in carbohydrate chains.

The Reaction Pathway[8][9]
  • Nucleophilic Attack: The terminal nitrogen of the hydrazide group (nucleophile) attacks the electrophilic carbon of the aldehyde.

  • Intermediate Formation: A tetrahedral carbinolamine intermediate is formed.

  • Dehydration: A water molecule is eliminated, resulting in the formation of a stable hydrazone linkage.

This reaction is pH-dependent. While the oxidation step requires specific acidic conditions to limit damage to the protein backbone, the conjugation step is catalyzed by slightly acidic to neutral conditions (pH 4.5 – 7.4), where the protonation state of the leaving group facilitates dehydration without protonating the nucleophilic hydrazine nitrogen to the point of inactivity.

ReactionMechanism Hydrazide Cy7.5-Hydrazide (Nucleophile) Intermediate Carbinolamine Intermediate Hydrazide->Intermediate Nucleophilic Attack Aldehyde Target Aldehyde (Electrophile) Aldehyde->Intermediate Water H2O (Byproduct) Intermediate->Water Hydrazone Stable Hydrazone Conjugate Intermediate->Hydrazone Dehydration (-H2O)

Figure 1: The chemical pathway of hydrazide-aldehyde conjugation forming a stable hydrazone bond.[7]

Technical Specifications

The spectral profile of Cy7.5 is distinct from Cy7, offering a slight red-shift that further improves tissue penetration depth.

PropertyValueNotes
Excitation Max 788 nmIdeal for 785 nm laser lines
Emission Max 808 nmDeep NIR emission minimizes background
Extinction Coefficient ~223,000 L⋅mol⁻¹⋅cm⁻¹High brightness per molecule
Quantum Yield ~0.10Higher than Indocyanine Green (ICG)
Solubility DMSO, DMF, AlcoholsModerate water solubility; organic co-solvent recommended
Molecular Weight ~736 - 820 DaVaries slightly by counterion (e.g., Cl⁻ vs I⁻)
Reactive Group Hydrazide (-CONHNH₂)Targets Aldehydes/Ketones

Bioconjugation Workflow: Site-Specific Antibody Labeling

This protocol details the labeling of an IgG antibody.[8][9] The goal is to oxidize the Fc-region glycans and conjugate them with Cy7.5 hydrazide.

Experimental Logic[11]
  • Why Periodate? Sodium periodate (NaIO₄) cleaves the bond between adjacent carbons bearing hydroxyl groups (vicinal diols) in sugars, creating two aldehyde groups.

  • Why pH 5.5 for Oxidation? Sialic acid residues are oxidized efficiently at mild acidic pH and low temperature, preventing over-oxidation of amino acids (like Methionine) that can occur at higher pH or temperatures.

  • Why Glycerol Quench? Unreacted periodate will oxidize the dye or crosslink the protein if not removed. Glycerol provides a "decoy" substrate to consume excess periodate.

Workflow IgG Native IgG (Glycosylated) Oxidation Step 1: Oxidation (NaIO4, pH 5.5) IgG->Oxidation Quench Step 2: Quenching (Add Glycerol) Oxidation->Quench 30 min @ 4°C Purify1 Step 3: Buffer Exchange (Remove NaIO4) Quench->Purify1 Conjugation Step 4: Labeling (Add Cy7.5 Hydrazide) Purify1->Conjugation Mix with Dye FinalPurify Step 5: Final Purification (Gel Filtration) Conjugation->FinalPurify Incubate 2-4h

Figure 2: Step-by-step workflow for site-specific antibody conjugation via periodate oxidation.

Detailed Protocol
Phase 1: Glycan Oxidation
  • Buffer Prep: Prepare 100 mM Sodium Acetate buffer, pH 5.5.[10]

  • Antibody Prep: Adjust antibody concentration to 2–5 mg/mL in the Sodium Acetate buffer. Note: Avoid amine-containing buffers (Tris) if they interfere with downstream steps, though hydrazide chemistry is generally orthogonal to amines.

  • Oxidizer Addition: Prepare a fresh 100 mM NaIO₄ stock in water. Add to antibody solution to a final concentration of 10 mM.[11]

  • Incubation: Incubate in the dark at 4°C for 30 minutes. Do not exceed time/temp to preserve antibody function.

  • Quenching: Add glycerol to a final concentration of 15 mM. Incubate for 5 minutes.

  • Desalting (Critical): Use a PD-10 column or dialysis to exchange the buffer into 100 mM Sodium Acetate, pH 6.0 . This removes the periodate and sets the optimal pH for hydrazone formation.

Phase 2: Conjugation
  • Dye Prep: Dissolve Cy7.5 hydrazide in anhydrous DMSO to 10 mg/mL. Freshly prepared is best.

  • Reaction: Add the dye to the oxidized antibody.

    • Stoichiometry: Use a 20-50 molar excess of dye over antibody. (e.g., if you have 10 nmol IgG, add 200-500 nmol Dye).

    • Organic Solvent Limit: Ensure final DMSO concentration is <10% to prevent protein precipitation.

  • Incubation: Incubate at room temperature (20-25°C) for 4–6 hours in the dark with gentle rotation.

Phase 3: Purification
  • Separation: Remove excess free dye using a Sephadex G-25 column or equivalent size-exclusion chromatography (SEC).

  • Elution: Elute with PBS (pH 7.4). The first colored band is the conjugate; the slower band is free dye.

  • Validation: Measure Absorbance at 280 nm (Protein) and 788 nm (Dye). Calculate Degree of Labeling (DOL).[11]

Critical Analysis & Troubleshooting

Stability of the Hydrazone Bond

The hydrazone bond formed is a Schiff base variant. While more stable than an alkyl imine, it is theoretically reversible under acidic conditions. However, in physiological pH (7.4) and typical in vivo environments, the bond is kinetically stable enough for imaging studies (24-48 hours).

  • Optimization: For maximum stability (e.g., long-term storage), the hydrazone bond can be reduced to a hydrazine bond using Sodium Cyanoborohydride (NaCNBH₃) during the conjugation step. However, this is often unnecessary for standard imaging workflows.

Common Pitfalls
  • Low Labeling Efficiency: Often caused by insufficient oxidation. Ensure NaIO₄ is fresh.

  • Precipitation: Caused by too much DMSO or over-labeling (hydrophobic dye aggregation). Keep DMSO <10% and dye excess <50x.

  • High Background: Incomplete removal of free dye. Cy7.5 is "sticky." A second purification step or dialysis is recommended for in vivo work.

References

  • Lumiprobe. (n.d.). Cyanine7.5 hydrazide.[1][4][5][12] Retrieved from

  • Hermanson, G. T. (2013).[11] Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for hydrazide-aldehyde chemistry).

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.

  • AAT Bioquest. (n.d.). Spectrum [Cy7.5 (Cyanine-7.5)]. Retrieved from [6]

  • Wolfe, C. A., & Hage, D. S. (1995).[11] Studies on the site-specific modification of human serum albumin by periodate oxidation. Analytical Biochemistry, 231(1), 123-130.

Sources

Methodological & Application

Application Notes and Protocols for Near-Infrared Glycoprotein and Carbohydrate Labeling with Cyanine7.5 Hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Cyanine7.5 (Cy7.5) hydrazide for the fluorescent labeling of glycoproteins and carbohydrates. This document delves into the underlying chemical principles, provides detailed, field-proven protocols, and offers insights to ensure robust and reproducible results.

Introduction: The Power of Near-Infrared Glycan Labeling

Glycosylation is a critical post-translational modification that dictates protein function, localization, and interaction with other biomolecules. The ability to visualize and track glycoproteins and carbohydrates is paramount in understanding their roles in health and disease. Fluorescent labeling is a powerful technique for this purpose[]. Cyanine7.5 (Cy7.5) hydrazide is a carbonyl-reactive, near-infrared (NIR) fluorescent dye with properties that make it exceptionally well-suited for these applications[2][3].

Key Advantages of Cyanine7.5 Hydrazide:

  • Near-Infrared Emission: Cy7.5 emits light in the NIR spectrum (typically around 808 nm), a range where biological tissues exhibit minimal autofluorescence and light scattering. This allows for deep tissue imaging with a high signal-to-noise ratio, making it ideal for in vivo studies[4][5].

  • High Quantum Yield: Compared to other NIR dyes like indocyanine green (ICG), Cy7.5 hydrazide boasts a higher fluorescence quantum yield, resulting in brighter signals and enhanced sensitivity[2].

  • Carbonyl Reactivity: The hydrazide functional group specifically targets aldehyde and ketone groups, which can be selectively introduced into glycoproteins and carbohydrates[2][6]. This targeted approach minimizes non-specific labeling and preserves the biological activity of the protein component.

This guide will walk you through the two-step process for labeling glycans with Cy7.5 hydrazide: the selective oxidation of carbohydrate moieties to generate aldehydes, followed by the covalent attachment of the dye via a stable hydrazone linkage.

Principle of the Method: A Two-Step Path to Fluorescent Glycans

The labeling strategy is a robust two-step process that ensures site-specific conjugation to the glycan portions of glycoproteins[7].

Step 1: Generation of Aldehyde Groups via Oxidation

The initial and most critical step is the gentle oxidation of cis-diol groups present in the sugar residues of glycoproteins or carbohydrates. Sodium meta-periodate (NaIO₄) is the reagent of choice for this transformation. The reaction cleaves the carbon-carbon bond of the diol, creating two reactive aldehyde groups[7][8]. The selectivity of this oxidation can be controlled by adjusting the concentration of NaIO₄. For instance, lower concentrations (e.g., 1 mM) primarily target terminal sialic acid residues, while higher concentrations can oxidize other sugars like galactose and mannose[7].

Step 2: Hydrazone Bond Formation

Once the aldehyde groups are generated, the Cy7.5 hydrazide is introduced. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the aldehyde, forming a stable hydrazone bond[7][9]. This reaction is efficient at a slightly acidic to neutral pH (typically pH 5.0-7.0)[7]. The resulting conjugate is a fluorescently labeled glycoprotein or carbohydrate, ready for downstream applications.

Visualizing the Chemistry and Workflow

To better illustrate the process, the following diagrams outline the chemical reaction and the general experimental workflow.

G cluster_oxidation Step 1: Oxidation cluster_labeling Step 2: Labeling Glycoprotein Glycoprotein with cis-diols Oxidized_Glycoprotein Glycoprotein with Aldehyde Groups Glycoprotein->Oxidized_Glycoprotein NaIO₄ Labeled_Glycoprotein Labeled Glycoprotein (Hydrazone bond) Oxidized_Glycoprotein->Labeled_Glycoprotein Cy7_5 This compound Cy7_5->Labeled_Glycoprotein

Caption: General workflow for glycoprotein labeling with this compound.

G reactant1 R-CH(OH)-CH(OH)-R' (cis-diol on glycan) intermediate R-CHO + R'-CHO (Aldehydes) reactant1->intermediate + reactant2 NaIO₄ reactant2->intermediate Oxidation product R-CH=N-NH-Cy7.5 (Hydrazone) intermediate->product + reactant3 Cy7.5-NH-NH₂ (Hydrazide) reactant3->product

Caption: Chemical reaction of hydrazone bond formation.

Detailed Protocols

This section provides detailed, step-by-step protocols for the oxidation and subsequent labeling of glycoproteins and carbohydrates with this compound.

Materials and Reagents
  • This compound: (e.g., from MedchemExpress, Lumiprobe).

  • Glycoprotein or Carbohydrate Sample: Dissolved in an appropriate buffer.

  • Sodium meta-periodate (NaIO₄): Freshly prepared solution.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): To dissolve the Cy7.5 hydrazide.

  • Reaction Buffer: 0.1 M Sodium Acetate Buffer, pH 5.5.

  • Quenching Solution (Optional): e.g., Glycerol or Ethylene Glycol.

  • Purification System: Desalting columns (e.g., PD-10), dialysis cassettes, or a size-exclusion chromatography (SEC) system.

Protocol 1: Glycoprotein Labeling

This protocol is optimized for labeling glycoproteins such as antibodies, where glycosylation sites are often located away from the antigen-binding regions[8].

A. Preparation of Reagents:

  • Glycoprotein Solution: Prepare the glycoprotein solution at a concentration of 2-10 mg/mL in 0.1 M sodium acetate buffer, pH 5.5[8][10]. Crucially, ensure the buffer is free from primary amines (e.g., Tris) and ammonium ions, as these will compete with the hydrazide for reaction with the aldehydes.

  • NaIO₄ Solution: Prepare a 20 mM solution of NaIO₄ in 0.1 M sodium acetate buffer, pH 5.5. This solution should be prepared fresh immediately before use[8].

  • Cy7.5 Hydrazide Stock Solution: Dissolve Cy7.5 hydrazide in anhydrous DMSO or DMF to a concentration of 50 mM[8]. Due to the lower water solubility of cyanine dyes, an organic co-solvent is often necessary[].

B. Oxidation of the Glycoprotein:

  • To 1 mL of the glycoprotein solution, add 1 mL of the freshly prepared 20 mM NaIO₄ solution.

  • Mix gently and incubate for 5-10 minutes at room temperature in the dark[8][12]. The reaction can also be performed on ice to minimize potential protein denaturation.

  • (Optional) Quench the oxidation reaction by adding a small amount of glycerol or ethylene glycol to consume excess periodate.

C. Removal of Excess Periodate:

  • Immediately after oxidation, it is essential to remove the excess NaIO₄ and its byproducts. This can be achieved using a desalting column (e.g., PD-10) or by dialysis against 0.1 M sodium acetate buffer, pH 5.5[8][12].

D. Labeling with Cy7.5 Hydrazide:

  • To the purified, oxidized glycoprotein solution, add the 50 mM Cy7.5 hydrazide stock solution. A 50-100 fold molar excess of the dye to the glycoprotein is a good starting point for optimization[12].

  • Incubate the reaction mixture for 2 hours at room temperature in the dark, with gentle stirring[8].

E. Purification of the Labeled Glycoprotein:

  • Remove the unreacted Cy7.5 hydrazide and any byproducts by gel filtration (size-exclusion chromatography) or extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4)[8][].

Protocol 2: Labeling of Isolated Carbohydrates/Polysaccharides

This protocol is adapted for the labeling of purified carbohydrates or polysaccharides that possess reducing ends or can be oxidized to generate aldehydes.

A. Preparation of Reagents:

  • Carbohydrate Solution: Dissolve the carbohydrate sample in 0.1 M sodium acetate buffer, pH 5.5.

  • NaIO₄ Solution: Prepare a 20 mM solution of NaIO₄ in 0.1 M sodium acetate buffer, pH 5.5 (prepare fresh).

  • Cy7.5 Hydrazide Stock Solution: Prepare a 50 mM solution in anhydrous DMSO or DMF.

B. Oxidation of the Carbohydrate:

  • Add the NaIO₄ solution to the carbohydrate solution. The molar ratio of NaIO₄ to the carbohydrate may need to be optimized depending on the number of cis-diol groups available for oxidation.

  • Incubate for 30-60 minutes at room temperature in the dark.

C. Removal of Excess Periodate:

  • Purify the oxidized carbohydrate using a desalting column or dialysis against 0.1 M sodium acetate buffer, pH 5.5.

D. Labeling Reaction:

  • Add a molar excess of the Cy7.5 hydrazide stock solution to the purified oxidized carbohydrate.

  • Incubate for 2-4 hours at room temperature in the dark.

E. Purification of the Labeled Carbohydrate:

  • Purify the labeled carbohydrate using gel filtration, dialysis, or another suitable chromatographic technique to remove unreacted dye[].

Data Interpretation and Quality Control

After purification, it is crucial to characterize the labeled conjugate.

  • Spectrophotometric Analysis: Determine the degree of labeling (DOL), which is the molar ratio of the dye to the protein. This can be calculated by measuring the absorbance of the conjugate at the absorbance maximum of the protein (typically 280 nm) and the absorbance maximum of Cy7.5 (around 788 nm).

  • Fluorimetry: Confirm the fluorescence of the labeled conjugate by measuring its emission spectrum when excited at the appropriate wavelength (around 788 nm). The emission maximum for Cy7.5 is typically around 808 nm[3].

  • SDS-PAGE and Gel Imaging: For labeled glycoproteins, SDS-PAGE can be used to confirm that the dye is covalently attached to the protein. The gel can be imaged using a fluorescent imager with the appropriate filters for Cy7.5 to visualize the labeled protein bands.

  • Mass Spectrometry: For a more precise characterization, mass spectrometry can be used to determine the exact mass of the conjugate and confirm the number of dye molecules attached.

Troubleshooting

Problem Possible Cause Solution
Low Labeling Efficiency Inactive NaIO₄ solution.Always prepare the NaIO₄ solution fresh before use.
Presence of primary amines (e.g., Tris) in the buffer.Use a buffer free of primary amines, such as sodium acetate or phosphate.
Inefficient removal of excess periodate.Ensure complete removal of periodate using a desalting column or dialysis before adding the hydrazide.
Low protein concentration.For optimal labeling, the recommended protein concentration is 2-10 mg/mL[10][14].
Protein Precipitation High concentration of organic co-solvent (DMSO/DMF).Add the Cy7.5 hydrazide stock solution dropwise while gently vortexing. Keep the final concentration of the organic solvent to a minimum (ideally <10%).
Protein instability at the reaction pH.Perform the reaction at 4°C or optimize the pH of the reaction buffer.
High Background Fluorescence Incomplete removal of unreacted dye.Use a more stringent purification method, such as a longer dialysis time or a high-resolution size-exclusion chromatography column[].

Conclusion

This compound is a powerful tool for the fluorescent labeling of glycoproteins and carbohydrates, enabling sensitive detection and visualization, particularly for in vivo imaging applications. The protocols outlined in these application notes provide a robust framework for successful labeling experiments. By understanding the underlying chemistry and carefully controlling the reaction conditions, researchers can generate high-quality fluorescently labeled glycoconjugates for a wide range of biological investigations.

References

  • AxisPharm. (n.d.). sulfo-Cyanine7.5. Retrieved from [Link]

  • Zhang, H., et al. (2013). Development of Glycoprotein Capture-Based Label-Free Method for the High-throughput Screening of Differential Glycoproteins in Hepatocellular Carcinoma. Molecular & Cellular Proteomics, 12(10), 2895–2906. Retrieved from [Link]

  • UCI Department of Chemistry. (2011, September 12). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. Retrieved from [Link]

  • ResearchGate. (2025, July 2). Is there a labeling process for Sulfo-Cyanine7 (CY7)? Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of chemical research, 44(9), 828–839. Retrieved from [Link]

  • Kakehi, K., et al. (2020). A practical method for preparing fluorescent-labeled glycans with a 9-fluorenylmethyl derivative to simplify a fluorimetric HPLC-based analysis. Journal of Chromatography B, 1152, 122241. Retrieved from [Link]

  • Zeng, Y., et al. (2009). High efficiency labeling of glycoproteins on living cells. Nature methods, 6(3), 207–209. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescent labels for glycoprofiling. Retrieved from [Link]

  • Crisalli, P., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10346-10377. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Purification Methods of Glycoprotein. Retrieved from [Link]

  • Zeng, Y., et al. (2009). High-efficiency labeling of sialylated glycoproteins on living cells. Nature methods, 6(3), 207-209. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]

  • Al-Mestarihi, A. H., et al. (2018). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry, 16(31), 5631-5635. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioconjugations leading to carbon-nitrogen bond formation – hydrazone... Retrieved from [Link]

Sources

Application Note: Site-Specific Labeling of Peptides and Oligonucleotides with Cyanine7.5 Hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In the realm of in vivo imaging and high-sensitivity bioassays, the Near-Infrared (NIR) window (700–900 nm) offers superior tissue penetration and minimal autofluorescence. Cyanine7.5 (Cy7.5) is a premier fluorophore for these applications, boasting an emission maximum (~808 nm) that effectively sidesteps the absorption of hemoglobin and water.

This guide details the protocol for conjugating Cy7.5 Hydrazide to peptides and oligonucleotides. Unlike N-Hydroxysuccinimide (NHS) esters, which randomly label lysine residues (often disrupting binding affinity), hydrazide chemistry allows for site-specific labeling. By targeting aldehydes—generated via periodate oxidation of N-terminal Serine/Threonine in peptides or the 3'-terminus of RNA—researchers can achieve a homogeneous product with preserved biological activity.

Key Technical Specifications: Cyanine7.5 Hydrazide[1]
PropertyValueNotes
Excitation Max 788 nmMatches 785 nm laser lines
Emission Max 808 nmDeep NIR for maximal depth penetration
Extinction Coeff. (

)
~223,000

High brightness
Quantum Yield ~0.10Comparable to ICG but more stable
Solubility Moderate in water; Good in DMSOPre-dissolve in DMSO required
Reactive Group Hydrazide (

)
Targets Aldehydes/Ketones

Mechanism of Action

The conjugation relies on the Schiff Base formation between the hydrazide on the dye and an aldehyde on the biomolecule. This forms a hydrazone linkage.

Crucial Insight: Hydrazone bonds are pH-labile and can hydrolyze over time. To ensure a permanent, covalent linkage, the hydrazone must be reduced to a hydrazine bond using Sodium Cyanoborohydride (


) . Unlike Sodium Borohydride (

),

is mild and will not reduce the aldehyde/ketone prior to conjugation at acidic pH.

G Bio Biomolecule (Peptide/Oligo) Ox Periodate Oxidation (NaIO4) Bio->Ox Generate Target Ald Aldehyde Intermediate Ox->Ald Vicinal Diol Cleavage Hydrazone Hydrazone Bond (Reversible) Ald->Hydrazone Coupling Dye + Cy7.5 Hydrazide (pH 5.0-6.0) Dye->Hydrazone Red + NaCNBH3 (Reduction) Hydrazone->Red Stabilization Final Stable Hydrazine Conjugate Red->Final Permanent Link

Figure 1: The chemical workflow for hydrazide-mediated conjugation.[1][2] Oxidation generates the reactive aldehyde, which couples with the dye.[3][4][5] Reduction "locks" the bond.

Protocol A: Site-Specific Peptide Labeling

Target: Peptides with an N-terminal Serine (Ser) or Threonine (Thr).[1][4] Mechanism: Periodate oxidation specifically converts the N-terminal 1,2-amino alcohol into a glyoxyl group (aldehyde) [1].

Materials Required[5][6][7][8][9][10][11][12][13][14]
  • Peptide (lyophilized, N-terminal Ser/Thr).

  • This compound (dissolved in DMSO).[6][7][8]

  • Sodium Periodate (

    
    ).
    
  • Sodium Cyanoborohydride (

    
    ) (Caution: Toxic) .
    
  • Oxidation Buffer: PBS, pH 7.0.

  • Coupling Buffer: 0.1 M Sodium Acetate, pH 5.5 (Acidic pH catalyzes hydrazone formation).

  • Quenching Buffer: Glycerol or Ethylene Glycol.

Step-by-Step Procedure
  • Solubilization: Dissolve the peptide in Oxidation Buffer to a concentration of 1–2 mg/mL.

  • Oxidation:

    • Add

      
       to a final concentration of 1 mM (approx. 2–5 fold molar excess over peptide).
      
    • Expert Tip: Incubate for 5–10 minutes on ice . Do not exceed 15 minutes. Prolonged oxidation can damage Methionine or Tryptophan residues.

  • Quenching: Add glycerol (final 10% v/v) to consume excess periodate. Incubate for 5 minutes.

  • Buffer Exchange (Critical):

    • The pH must be lowered for efficient hydrazide coupling. Use a PD-10 desalting column or Zeba spin column equilibrated with Coupling Buffer (pH 5.5) to remove quenched periodate and exchange the buffer.

  • Labeling Reaction:

    • Dissolve Cy7.5 Hydrazide in DMSO (10 mg/mL).

    • Add dye to the oxidized peptide solution at a 1.5 – 2.0 molar excess .

    • Note: Keep the final DMSO concentration <10% to prevent peptide precipitation.

    • Incubate for 2 hours at Room Temperature (RT) in the dark with gentle agitation.

  • Reduction (Stabilization):

    • Add

      
       to a final concentration of 5 mM.
      
    • Incubate for 30 minutes at RT.

  • Purification: Proceed to HPLC (see Section 5).

Protocol B: Oligonucleotide 3'-End Labeling

Target: RNA or DNA chimeras with a 3'-ribonucleotide. Mechanism: Periodate oxidizes the 3'-terminal ribose vicinal diol (2',3'-OH) into a dialdehyde [2].[5] Note: Standard DNA lacks the 2'-OH and cannot be labeled this way without a specific 3'-modifier.

Step-by-Step Procedure
  • Preparation: Dissolve oligonucleotide in 0.1 M Sodium Acetate (pH 5.2) .

    • Why Acetate? It serves as both the oxidation and coupling buffer, minimizing exchange steps.

  • Oxidation:

    • Add freshly prepared

      
       to a final concentration of 10 mM.
      
    • Incubate for 30 minutes at 4°C in the dark.

  • Precipitation (Removal of Periodate):

    • Add 2.5 volumes of cold 100% Ethanol and incubate at -20°C for 30 mins.

    • Centrifuge at 12,000 x g for 15 mins. Discard supernatant (contains excess

      
      ).
      
    • Resuspend pellet in 0.1 M Sodium Acetate (pH 5.2) .

  • Labeling:

    • Add Cy7.5 Hydrazide (in DMSO) at a 5-10 fold molar excess .

    • Incubate for 4–16 hours at 4°C (Oligos are robust; overnight labeling improves yield).

  • Reduction:

    • Add

      
       (final 10 mM). Incubate 30 mins at RT.
      
  • Purification: Ethanol precipitate again to remove free dye, followed by HPLC.

Purification & Quality Control

Unreacted Cy7.5 is hydrophobic and can cause high background in imaging. Stringent purification is mandatory.

HPLC Purification Strategy
ParameterPeptide ProtocolOligonucleotide Protocol
Column C18 Reverse Phase (Analytical or Semi-Prep)C18 or C4 Reverse Phase
Buffer A Water + 0.1% TFA0.1 M TEAA (Triethylammonium acetate), pH 7.0
Buffer B Acetonitrile + 0.1% TFAAcetonitrile
Gradient 5% to 65% B over 30 mins5% to 50% B over 30 mins
Detection Abs 214 nm (Peptide), 788 nm (Dye)Abs 260 nm (DNA/RNA), 788 nm (Dye)

Quality Control Check:

  • UV-Vis: Measure Absorbance at 280 nm (peptide) or 260 nm (oligo) and 788 nm.

  • Correction Factor: Cy7.5 has ~4% correction at 260/280 nm.

  • Mass Spec: ESI-MS should show Mass(Bio) + Mass(Dye) - Mass(H2O).

    • Note: The reduction adds 2 hydrogens, but the loss of water (hydrazone formation) dominates the mass shift.

Troubleshooting Guide

DecisionTree Problem Issue Detected LowYield Low Labeling Efficiency Problem->LowYield Precip Precipitation Observed Problem->Precip Unstable Signal Loss Over Time Problem->Unstable Sol1 Check Oxidation pH (Must be < 6.0 for coupling) LowYield->Sol1 Sol2 Increase Dye Excess (Up to 10x for Oligos) LowYield->Sol2 Sol3 Reduce DMSO % (Keep <10%) Precip->Sol3 Sol4 Did you add NaCNBH3? (Hydrazone is reversible!) Unstable->Sol4

Figure 2: Troubleshooting decision tree for common conjugation issues.

  • Low Labeling Efficiency: Usually due to insufficient oxidation or high pH during coupling. Ensure coupling buffer is pH 5.0–5.5.

  • Precipitation: Cy7.5 is hydrophobic. If the peptide is also hydrophobic, the conjugate may crash out. Add 10-20% DMF/DMSO to the aqueous buffer or use Sulfo-Cy7.5 if available.

  • Dye Bleaching: Cy7.5 is sensitive to light. Always handle tubes wrapped in foil.

References

  • Geoghegan, K. F., & Stroh, J. G. (1992).[9] Site-directed conjugation of nonpeptide groups to peptides and proteins via periodate oxidation of a 2-amino alcohol.[1][9] Application to modification at N-terminal serine. Bioconjugate Chemistry. [Link][9]

  • Reines, S. A., & Cantor, C. R. (1974).[5] New fluorescent hydrazide reagents for the oxidized 3'-terminus of RNA.[3] Nucleic Acids Research. [Link]

  • Hermanson, G. T. (2013).[10] Bioconjugate Techniques (3rd ed.).[10] Academic Press.[10][11] Chapter 3: The Reactions of Bioconjugation. [Link]

Sources

Cyanine7.5 hydrazide for tumor imaging and cancer research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Tumor Imaging with Cyanine7.5 Hydrazide

Executive Summary & Strategic Rationale

In the landscape of cancer research, the shift from "detecting signal" to "interrogating biology" requires probes that offer both deep tissue penetration and chemical precision. Cyanine7.5 (Cy7.[1][]5) Hydrazide represents a strategic tool for this purpose.

Unlike random amine labeling (NHS-esters) which can disrupt antibody binding sites (CDRs), hydrazide chemistry targets aldehydes . In the context of tumor biology, this allows for two high-value applications:

  • Site-Specific Antibody Labeling: Targeting the glycosylated Fc region, ensuring the antigen-binding domain remains sterically unhindered.

  • Glycan Remodeling: Labeling oxidized sialic acids on the tumor cell surface, a hallmark of metastatic potential.

This guide provides a rigorous, field-proven workflow for utilizing Cy7.5 hydrazide in pre-clinical tumor imaging.

Technical Profile: Why Cyanine7.5?

Cy7.5 is a near-infrared (NIR) fluorophore.[1][3] Its emission maximum (~808 nm) sits at the border of the NIR-I and NIR-II windows, significantly reducing photon scattering and autofluorescence compared to Cy5 or Cy7.

Table 1: Comparative Optical Properties

FluorophoreEx (nm)Em (nm)Quantum YieldIn Vivo StabilityPrimary Utility
Cyanine7.5 788 808 High (~0.10) High Deep tissue, vascular, tumor
Cyanine7750773ModerateModerateSuperficial tumors
ICG780810Low (<0.01)Low (Rapid clearance)Angiography, hepatic clearance

Expert Insight: While ICG is clinically approved, its low quantum yield and rapid hepatic clearance make it poor for long-term tumor accumulation studies. Cy7.5 offers the spectral depth of ICG with the brightness and stability required for antibody tracking.

Mechanism of Action: Hydrazide-Aldehyde Ligation

The core chemistry relies on the reaction between the hydrazide group on the dye and an aldehyde or ketone on the target. Since proteins do not naturally contain aldehydes, we must generate them.

  • Target: Vicinal diols (cis-glycols) on carbohydrates (glycans).

  • Activator: Sodium Periodate (NaIO4).

  • Product: Stable Hydrazone bond.[4]

Diagram 1: The "Fc-Direct" Conjugation Workflow

Fc_Labeling_Workflow cluster_0 Site-Specific Labeling Logic Ab IgG Antibody (Glycosylated Fc) Ox Oxidation (NaIO4) Ab->Ox 1. Mild Oxidation Ald Activated Ab (Aldehydes formed) Ox->Ald Vicinal Diol Cleavage Conj Cy7.5-Ab Conjugate (Hydrazone Bond) Ald->Conj 2. Specific Ligation Dye Cy7.5 Hydrazide Dye->Conj + Dye Tumor Tumor Binding (Preserved CDR) Conj->Tumor 3. In Vivo Imaging

Caption: Workflow for site-specific labeling of Antibodies via Fc-glycan oxidation, preserving antigen recognition.

Protocol A: Site-Specific Antibody Labeling (Fc-Direct)

This protocol is superior to NHS-ester labeling for therapeutic antibodies (e.g., Trastuzumab, Cetuximab) where preserving binding affinity is critical.

Materials Required
  • Antibody: IgG (concentration > 1 mg/mL) in PBS.

  • Dye: this compound (dissolved in DMSO at 10 mg/mL).

  • Oxidant: Sodium Periodate (NaIO4).[5]

  • Quenchers: Ethylene Glycol or Glycerol.

  • Purification: Zeba Spin Desalting Columns (7K MWCO) or PD-10 columns.

  • Buffer: 0.1M Sodium Acetate, pH 5.5 (Oxidation Buffer).

Step-by-Step Methodology

1. Buffer Exchange (Critical Step) Periodate oxidation is most efficient at acidic pH (5.5).

  • Exchange the antibody buffer into 0.1M Sodium Acetate (pH 5.5) using a desalting column.

  • Why: Neutral PBS slows oxidation; Tris buffers are incompatible (amine reacts with aldehydes).

2. Periodate Oxidation [1][5][6][7][8][9][10][11]

  • Prepare a fresh 20 mM NaIO4 stock solution in water. Protect from light.[1][4][6]

  • Add NaIO4 to the antibody solution to a final concentration of 1–2 mM .

  • Incubate for 30 minutes at 4°C in the dark.

  • Control: Do not over-oxidize. High concentrations (>10 mM) or long times can degrade the protein backbone.

3. Quenching

  • Add Ethylene Glycol (or Glycerol) to a final concentration of 1% (v/v).

  • Incubate for 5 minutes at Room Temperature (RT).

  • Why: This scavenges unreacted periodate, preventing it from oxidizing the dye or the purification column resin.[11]

4. Conjugation Reaction

  • Add Cy7.5 Hydrazide (from DMSO stock) to the oxidized antibody.

  • Ratio: Use a 20:1 to 50:1 molar excess of dye to antibody.

  • Incubate for 2–4 hours at RT or overnight at 4°C in the dark.

  • Note: The reaction proceeds well at pH 5.5. You can adjust to pH 7.4 (PBS) after the initial mixing if the antibody is unstable, but hydrazone formation is catalyzed by mild acid.

5. Purification

  • Remove excess free dye using a Zeba Spin Column or PD-10 column equilibrated with PBS (pH 7.4).

  • The conjugate is now ready for injection.

Protocol B: In Vivo Tumor Imaging Workflow

Experimental Design
  • Animal Model: Nude mice (xenograft) or syngeneic models (e.g., 4T1 breast cancer).

  • Probe Dose: 1–2 nmol of dye per mouse (approx. 20–50 µg of antibody conjugate).

  • Administration: Tail vein (IV) injection.

Imaging Timeline
  • T=0 (Pre-injection): Acquire background image.

  • T=5 min: Vascular perfusion check (confirm successful injection).

  • T=24h - 72h: Tumor accumulation phase.

    • Mechanism:[5][12][13][14][15] Antibodies require time to extravasate (EPR effect) and bind targets. The high stability of Cy7.5 allows imaging up to 7 days post-injection.

Acquisition Settings (IVIS/FMT)
  • Excitation Filter: 745 nm or 780 nm.

  • Emission Filter: 800 nm or 820 nm (Longpass).

  • Exposure: Auto (typically 1–5 seconds).

  • Binning: Medium (4-8) for sensitivity.

Data Analysis & Quality Control

Calculating Degree of Labeling (DOL)

Before injection, validate the probe. Measure absorbance at 280 nm (


) and 788 nm (

).


  • 
     (Cy7.5): ~223,000 M
    
    
    
    cm
    
    
  • 
     (IgG): ~210,000 M
    
    
    
    cm
    
    
  • 
     (Correction Factor for Cy7.5 at 280nm): ~0.04
    

Target DOL: 1.5 – 3.0 dyes per antibody.

  • < 1.0: Signal too weak.

  • 3.0: Risk of quenching or altered pharmacokinetics.

References

  • Site-Specific Labeling Review

    • Title: "Affinity labeling of antibodies and other proteins with hydrazide deriv
    • Source: Wilchek, M., & Bayer, E. A. (1987). Methods in Enzymology.
    • Context: Foundational text on hydrazide-aldehyde chemistry for biological labeling.[5][8]

  • Cyanine Dye Properties

    • Title: "this compound: Spectral properties and applications."[1]

    • Source: Lumiprobe Corporation / AAT Bioquest Technical D
    • URL:

  • In Vivo Imaging Application

    • Title: "Tumor labeling in vivo using cyanine-conjugated monoclonal antibodies."[15][16]

    • Source: Ballou, B., et al. (1995). Cancer Immunology, Immunotherapy.
    • URL:

  • Glycan Engineering in Cancer: Title: "Metabolic labeling of sialic acids in living animals with alkynyl sugars." (Analogous chemistry logic). Source: Prescher, J. A., et al. (2004). Nature. Context: Demonstrates the biological relevance of targeting surface glycans in tumors.

Sources

Application Note: Protocol for High-Efficiency Labeling of Cell Surface Glycans with Cyanine7.5 Hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed protocol for the fluorescent labeling of cell surface glycans on live cells using Cyanine7.5 (Cy7.5) hydrazide. Cell surface glycans are integral to a vast array of biological processes, including cell signaling, immune recognition, and pathogenesis, making their visualization and analysis critical for research and therapeutic development.[1][2] This method leverages a two-step chemical process: mild oxidation of sialic acid residues to generate aldehyde groups, followed by covalent linkage to the near-infrared (NIR) fluorescent dye, Cy7.5 hydrazide. The resulting stable hydrazone bond enables sensitive and specific detection of sialoglycans. The use of a NIR fluorophore like Cy7.5 offers significant advantages for in vivo and deep-tissue imaging due to reduced autofluorescence and enhanced tissue penetration.[3][4] This guide explains the underlying chemistry, provides a step-by-step experimental protocol, and includes a troubleshooting guide to ensure robust and reproducible results.

Introduction: The Significance of Visualizing the Glycome

The cell surface is adorned with a dense and complex layer of glycans, collectively known as the glycocalyx. These sugar moieties, attached to proteins and lipids, are at the forefront of cellular interactions, mediating communication between cells and their environment.[1][2] Alterations in glycan structures are well-established hallmarks of various physiological and pathological states, including cancer and inflammatory diseases, making them attractive targets for diagnostics and drug development.[5]

Visualizing these dynamic structures in their native environment is paramount to understanding their function. This protocol focuses on a chemoselective ligation strategy that specifically targets sialic acids, which are often found at the terminal positions of glycan chains. The method involves the gentle oxidation of cis-diols within sialic acid residues using sodium periodate (NaIO₄), which creates reactive aldehyde groups.[6][7][8] These aldehydes then serve as chemical handles for conjugation with hydrazide-functionalized probes.[9][10]

We employ Cyanine7.5 hydrazide, a near-infrared (NIR) fluorescent dye. NIR probes (emitting >700 nm) are exceptionally well-suited for biological imaging because their long-wavelength light minimizes scattering and absorption by endogenous molecules like hemoglobin and water, leading to a higher signal-to-noise ratio and deeper tissue penetration compared to visible light fluorophores.[3][4] Cy7.5, in particular, offers a high quantum yield, making it a bright and sensitive choice for both microscopy and in vivo imaging applications.[11][12][13]

Principle of the Method: A Two-Step Covalent Labeling Strategy

The labeling protocol is based on two well-established chemical reactions: periodate oxidation and hydrazone ligation.

Step 1: Aldehyde Generation via Mild Periodate Oxidation Sodium meta-periodate (NaIO₄) is a mild oxidizing agent that selectively cleaves the cis-diol group present in the exocyclic tail of sialic acids under controlled conditions (low temperature and concentration).[6][7][8] This reaction opens the sugar ring between adjacent carbons (C7 and C8 or C8 and C9), generating a reactive aldehyde group while leaving the underlying glycan structure largely intact. The low temperature (4°C) is crucial to inhibit membrane turnover and prevent internalization of the labeled glycoproteins, ensuring that the labeling is restricted to the cell surface.[14]

Step 2: Hydrazone Bond Formation The generated aldehydes on the cell surface are then reacted with the hydrazide moiety (-NH-NH₂) of the Cyanine7.5 dye. This nucleophilic addition reaction forms a stable covalent bond known as a hydrazone.[15][16][17] This reaction is highly chemoselective, as aldehydes are not naturally abundant on the cell surface, ensuring specific labeling of the oxidized glycans.[15] The reaction is typically performed at a slightly acidic to neutral pH (6.5-7.4) to facilitate the condensation.[17]

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Ligation SialicAcid Cell Surface Sialic Acid (with cis-diol) Periodate Sodium Periodate (NaIO₄) (4°C, mild conditions) Aldehyde Generated Aldehyde on Cell Surface Glycan Periodate->Aldehyde Cy75 This compound Aldehyde->Cy75 LabeledGlycan Fluorescently Labeled Glycan (Stable Hydrazone Bond)

Caption: Chemical workflow for labeling cell surface sialic acids with this compound.

Materials and Reagents

  • Cells: Suspension or adherent cells of interest (e.g., 1-5 x 10⁶ cells per condition).

  • This compound: (e.g., from Lumiprobe[11][13] or MedchemExpress[18]). Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light and moisture.

  • Sodium meta-periodate (NaIO₄): Prepare a fresh 10 mM solution in ice-cold PBS, pH 6.5. Protect from light.

  • Phosphate-Buffered Saline (PBS): pH 7.4 and pH 6.5, sterile-filtered.

  • Quenching Solution (Optional but Recommended): 100 mM Sodium Sulfite (Na₂SO₃) or 10 mM glycerol in PBS to quench unreacted periodate.

  • Cell Culture Medium: Appropriate for the cell line being used.

  • Bovine Serum Albumin (BSA): For blocking and washing steps.

  • Fixative (Optional): 4% Paraformaldehyde (PFA) in PBS for endpoint analysis.

  • Instrumentation:

    • Fluorescence microscope or flow cytometer with appropriate NIR filters (Excitation ~788 nm, Emission ~808 nm).[13][18]

    • Refrigerated centrifuge.

    • Standard cell culture equipment.

Detailed Experimental Protocol

This protocol is optimized for live-cell labeling. All steps involving live cells should be performed under sterile conditions.

Part A: Cell Preparation

  • Harvest Cells:

    • Adherent Cells: Wash cells once with PBS (pH 7.4). Detach cells using a non-enzymatic cell dissociation buffer to preserve surface proteins. Alternatively, perform the labeling directly on the plate (see note).

    • Suspension Cells: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).

  • Cell Counting: Count the cells and determine viability. Proceed if viability is >95%.

  • Washing: Wash the cell pellet twice with 1 mL of ice-cold PBS (pH 6.5) to remove any residual media components. Centrifuge at 300 x g for 5 minutes at 4°C between washes.

Part B: Mild Oxidation of Sialic Acids

  • Resuspend Cells: Resuspend the cell pellet in 100 µL of freshly prepared, ice-cold 1-2 mM NaIO₄ in PBS (pH 6.5).

    • Causality Insight: Using a slightly acidic pH of 6.5 enhances the stability of the aldehyde groups formed.[14] Performing this step on ice is critical to minimize cellular metabolic activity and prevent the internalization of glycans, ensuring the labeling remains on the cell surface.

  • Incubation: Incubate the cells on ice in the dark for 15-20 minutes.

    • Self-Validation: A negative control omitting the NaIO₄ treatment is essential. This control should exhibit minimal fluorescence, confirming that the hydrazide dye does not react non-specifically with the cell surface.

  • Quenching (Optional): Add 1 mL of quenching solution (e.g., 1 mM glycerol in PBS) and incubate for 5 minutes on ice to quench any remaining periodate.

  • Wash: Pellet the cells (300 x g, 5 min, 4°C) and wash twice with 1 mL of ice-cold PBS (pH 7.4) to remove the periodate and any byproducts.

Part C: Labeling with this compound

  • Prepare Labeling Solution: Dilute the 10 mM Cy7.5 hydrazide stock solution to a final concentration of 25-100 µM in PBS (pH 7.4).

    • Expertise Note: The optimal concentration may vary between cell types and should be determined empirically. Start with 50 µM. Higher concentrations can increase background signal.

  • Labeling Reaction: Resuspend the oxidized cell pellet in 100 µL of the Cy7.5 hydrazide labeling solution.

  • Incubation: Incubate for 60-90 minutes at room temperature or 37°C, protected from light.

    • Causality Insight: Incubation at 37°C can accelerate the hydrazone formation but may also lead to increased endocytosis of the labeled glycans. For pure surface analysis, incubation at room temperature or even 4°C for a longer duration (e.g., 2 hours) is recommended.

  • Final Washes: Wash the cells three times with 1 mL of cold PBS containing 1% BSA to remove unbound dye.

Part D: Analysis

  • Microscopy: Resuspend the final cell pellet in an appropriate imaging buffer. Mount the cells on a slide and image immediately using a fluorescence microscope equipped with Cy7.5 filter sets.

  • Flow Cytometry: Resuspend cells in FACS buffer (e.g., PBS with 1% BSA) and analyze on a flow cytometer capable of detecting NIR fluorescence.

Caption: Complete experimental workflow from cell preparation to final analysis.

Quantitative Data Summary

ParameterRecommended RangeRationale / Key Insight
Cell Density 1-5 x 10⁶ cells/mLEnsures sufficient material for analysis without causing reagent limitation.
NaIO₄ Concentration 1-2 mMBalances efficient oxidation with minimizing off-target effects and cell damage.[6][7]
Oxidation Time 15-20 minutes on iceSufficient to generate aldehydes on sialic acids without causing significant cell death.[14]
Cy7.5 Hydrazide Conc. 25-100 µMHigher concentrations may improve signal but can also increase non-specific background. Titration is recommended.
Labeling Time 60-90 minutesAllows for efficient hydrazone bond formation. Longer times may be needed at lower temperatures.
Labeling Temperature 4°C, RT, or 37°CTemperature affects reaction rate and potential for fluorophore internalization. Choose based on experimental goal.
Excitation / Emission ~788 nm / ~808 nmOptimal spectral settings for Cyanine7.5 to maximize signal detection.[13][18]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No/Low Signal 1. Inefficient oxidation. 2. Low abundance of sialic acids on the cell type. 3. Degraded Cy7.5 hydrazide.1. Ensure NaIO₄ solution is freshly made and protected from light. Optimize concentration (up to 5 mM). 2. Verify sialic acid expression using lectin staining (e.g., SNA, MAL II). 3. Use fresh or properly stored dye stock.
High Background 1. Insufficient washing. 2. Cy7.5 hydrazide concentration is too high. 3. Non-specific binding of the dye.1. Increase the number and volume of washes after the labeling step. Include 1% BSA in the wash buffer. 2. Titrate down the dye concentration. 3. Ensure the "no periodate" control is clean. If not, consider a different dye or blocking step.
High Cell Death 1. Periodate concentration is too high or incubation is too long. 2. Harsh cell handling.1. Reduce NaIO₄ concentration and/or incubation time. Ensure the reaction is kept on ice. 2. Use gentle centrifugation and pipetting. Use non-enzymatic detachment methods for adherent cells.
Signal is Internal 1. Labeling incubation was performed at 37°C for too long. 2. Natural membrane turnover.1. Reduce labeling time or perform the incubation at room temperature or 4°C. 2. After labeling, keep cells on ice and analyze as quickly as possible. Consider fixation with PFA immediately after washing.

References

  • Cell-Surface Glycan Labeling and Sensing. (2023). Semantic Scholar.
  • Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins. (2023).
  • This compound.Lumiprobe.
  • Cyanine7.5 in Fluorophores.Lumiprobe.
  • Near-infrared fluorescent probes: a next-generation tool for protein-labeling applic
  • High-efficiency labeling of sialylated glycoproteins on living cells. (2009). Nature Chemical Biology. [Link]

  • Protocol for labeling of proteins with hydrazide-based dyes.Lumiprobe.
  • Hydrazide reaction chemistry.Thermo Fisher Scientific.
  • Bioconjugation through oxime or hydrazone formation. (2019). ACS Omega. [Link]

  • NIR-II Probes for In vivo Imaging.Teledyne Vision Solutions.
  • In Situ Detection of Cell-surface Glycans. (2020). Royal Society of Chemistry.
  • Changes in cell surface glycans are found to be associated with the pathological state. PMC - NIH. [Link]

  • Bioconjugation. Wikipedia. [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. [Link]

Sources

Troubleshooting & Optimization

Optimizing Cyanine7.5 hydrazide antibody labeling efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Cyanine7.5 Hydrazide Labeling Efficiency

From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Teams Subject: Protocol Optimization and Troubleshooting for Fc-Directed Cy7.5 Conjugation

Executive Summary

You are employing Cyanine7.5 (Cy7.[1][2]5) hydrazide to label antibodies.[3][4] Unlike random amine labeling (NHS-ester), this chemistry targets the carbohydrate moieties (glycans) on the Fc region of the antibody.

Why this matters:

  • Antigen Preservation: The Fab region (antigen-binding site) remains unmodified, preserving affinity.

  • Orientation: Ideal for solid-phase assays where antibody orientation is critical.

  • NIR Capability: Cy7.5 (Ex/Em: ~788/808 nm) allows for deep tissue imaging with minimal autofluorescence.[2]

However, hydrazide chemistry is less thermodynamically favorable than NHS-ester reactions and prone to reversibility. This guide provides a self-validating workflow to maximize Degree of Labeling (DOL) and stability.

Part 1: The Optimized Protocol (The "Golden Path")

Do not deviate from the purification steps; residual periodate is the primary cause of reaction failure.

Phase A: Site-Specific Oxidation

Goal: Convert cis-diols on Fc glycans into reactive aldehydes.

  • Buffer Exchange (Critical):

    • Exchange antibody into Oxidation Buffer (100 mM Sodium Acetate, pH 5.5).

    • Why: Acidic pH accelerates glycan oxidation while protecting the protein backbone. Avoid amine-containing buffers (Tris) as they can form Schiff bases with the generated aldehydes.

  • Oxidation Reaction:

    • Prepare fresh 20 mM Sodium Meta-Periodate (NaIO₄) in Oxidation Buffer. Protect from light.[2][3]

    • Add NaIO₄ to antibody (final conc: 1-2 mM typically suffices; use up to 10 mM for highly glycosylated targets).

    • Incubate: 30 minutes at Room Temp (RT) in the dark.

  • Quenching:

    • Add glycerol (final 15 mM) to consume excess periodate. Incubate 5 mins.

  • Desalting (The "Make or Break" Step):

    • MANDATORY: Pass the oxidized antibody through a desalting column (e.g., Zeba Spin, PD-10) equilibrated in Coupling Buffer (100 mM Sodium Phosphate, pH 6.0).

    • Risk: Any residual periodate will oxidize the hydrazine group on your dye, rendering it non-reactive.

Phase B: Conjugation & Stabilization

Goal: Form a stable hydrazone linkage.

  • Dye Preparation:

    • Dissolve This compound in anhydrous DMSO.

    • Note: Cy7.5 is hydrophobic. Ensure full dissolution before adding to aqueous buffer.

  • Conjugation:

    • Add dye to oxidized antibody (Molar Excess: 20-50x ).

    • Expert Tip: Add Aniline (final 10-100 mM) as a catalyst. This creates a highly reactive aniline-Schiff base intermediate that transiminates to the hydrazone, increasing yields by >50% [1].

    • Incubate: 2-4 hours at RT (or overnight at 4°C).

  • Stabilization (Reductive Amination):

    • The resulting hydrazone bond is reversible over time.

    • Add Sodium Cyanoborohydride (NaCNBH₃) (final 5 mM).

    • Incubate: 30 mins at RT.

    • Mechanism:[5][] Reduces the C=N bond to a stable C-N (hydrazine) bond.

  • Final Purification:

    • Remove excess dye via Gel Filtration (Sephadex G-25) or extensive dialysis against PBS.

Part 2: Visualizing the Mechanism

The following diagram illustrates the chemical transformation and the critical control points.

G Ab Native Antibody (Fc Glycans) Ox Oxidation (NaIO4, pH 5.5) Ab->Ox Ald Aldehyde-Ab (Reactive CHO groups) Ox->Ald Creates Aldehydes Desalt Desalt (Remove NaIO4) Ald->Desalt CRITICAL STEP Conj Conjugation (Cy7.5-Hydrazide + Aniline) Desalt->Conj pH 6.0 Hydrazone Hydrazone-Ab (Reversible Bond) Conj->Hydrazone Schiff Base Formation Reduce Stabilization (NaCNBH3) Hydrazone->Reduce Final Stable Cy7.5-Ab (Hydrazine Bond) Reduce->Final Permanent Linkage

Caption: Workflow for site-specific hydrazide labeling. The red diamond indicates the most common failure point (insufficient removal of periodate).

Part 3: Troubleshooting Guide (Symptom-Based)
SymptomProbable CauseCorrective Action
Low DOL (< 0.5) Residual Periodate If periodate remains during conjugation, it oxidizes the hydrazide on the dye. Solution: Perform two rounds of desalting before adding the dye.
Insufficient Oxidation Glycans vary between isotypes. Solution: Increase NaIO₄ to 10 mM or oxidation temp to 25°C.
Incorrect pH Hydrazide reaction is slow at neutral pH. Solution: Ensure Coupling Buffer is pH 6.0. Use Aniline catalyst.[7]
Precipitation Hydrophobic Dye Overload Cy7.5 is non-polar. High labeling densities cause antibody aggregation. Solution: Target a lower DOL (1.5–3.0). Add 5-10% DMSO to the reaction.
Over-Oxidation Too much periodate can oxidize amino acids (Met, Trp), causing denaturation. Solution: Reduce NaIO₄ concentration and time.
No Fluorescence H-Aggregation Cyanine dyes stack (H-aggregates) at high densities, quenching signal. Solution: Keep DOL < 4. Measure absorbance spectrum; a shoulder at ~700-750nm indicates aggregation.
Weak Binding Fab Oxidation Rare, but possible if periodate exposure is prolonged. Solution: Keep oxidation strictly to 30 mins at 4°C or RT in the dark.
Part 4: FAQs & Advanced Optimization

Q1: How do I calculate the Degree of Labeling (DOL) for Cy7.5? A: You must correct for the dye's absorbance at 280 nm (where protein also absorbs).



  • 
    : Absorbance at 788 nm.[2]
    
  • 
    : ~223,000 M⁻¹cm⁻¹ (Check specific lot).[2]
    
  • 
     (Correction Factor): Typically 0.03 – 0.05  for Cy7.5 (Check specific lot).
    

Q2: Can I use Sodium Borohydride (NaBH₄) instead of Cyanoborohydride? A: No. NaBH₄ is too strong; it will reduce your generated aldehydes back to hydroxyls before they react with the dye. NaCNBH₃ is selective for the Schiff base (hydrazone) reduction.

Q3: My antibody is in Tris-Glycine buffer. Can I just add periodate? A: No. Tris contains amines. While periodate targets carbohydrates, the subsequent aldehydes will react with Tris amines, blocking your dye. You must dialyze into Sodium Acetate or Phosphate first.

Q4: Why use Aniline? A: Aniline acts as a nucleophilic catalyst. It forms a transient Schiff base with the aldehyde that is more reactive toward the hydrazide than the aldehyde itself. This is the standard "turbo-charge" method for difficult hydrazide conjugations [1].

Part 5: Logic Tree for Optimization

Troubleshooting Start Start: Low Conjugation Efficiency Check1 Did you desalt after oxidation? Start->Check1 Check2 Is Coupling pH < 6.5? Check1->Check2 Yes Action1 FAIL: Residual NaIO4 killed dye. Retry with Zeba columns. Check1->Action1 No Check3 Is Dye Soluble? Check2->Check3 Yes Action2 FAIL: Reaction too slow. Adjust to pH 6.0 + Aniline. Check2->Action2 No Action3 FAIL: Cy7.5 aggregated. Dissolve in DMSO first. Check3->Action3 No Success Protocol Optimized Check3->Success Yes

Caption: Decision matrix for diagnosing low coupling efficiency.

References
  • Hermanson, G. T. Bioconjugate Techniques.[8] (The authoritative text on hydrazide-aldehyde chemistry and reductive amination). Note: Standard textbook reference, specific online excerpt via ScienceDirect or similar academic repository recommended for deep dive.

Sources

Troubleshooting low fluorescence signal with Cyanine7.5 hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Optical Physics (Tier 1 Support)

The "Invisible" Fluorophore Issue Before troubleshooting the chemistry, we must validate the detection physics. Cyanine7.5 (Cy7.[1][2][3][4]5) is a Near-Infrared (NIR) fluorophore.[1][2][4] Unlike Cy3 or Cy5, Cy7.5 is virtually invisible to the naked eye in solution (appearing as a faint pale green or blue tint only at high concentrations) and is undetectable by standard microscopy filter sets (DAPI/FITC/TRITC/Cy5).

Spectral Properties Data
PropertyValueCritical Note
Excitation Max 788 nmRequires 785 nm laser or specific NIR excitation filter.
Emission Max 808 nmDetectors must have high Quantum Efficiency (QE) >800 nm.
Extinction Coeff. ~223,000 L⋅mol⁻¹⋅cm⁻¹High absorptivity, but requires correct excitation power.
Visual Appearance Pale Green/Blue (Solid)Do not rely on visual pellet color to judge labeling success.

Diagnostic Step 1: Ensure your imaging system is equipped with a specific Cy7.5 or ICG (Indocyanine Green) filter set. Standard "Cy7" filters are often suboptimal as Cy7.5 is red-shifted by ~40nm compared to Cy7.

The Chemistry of Failure: Mechanisms & Solutions (Tier 2 Support)

If your optics are correct, the issue lies in the conjugation thermodynamics. Hydrazide labeling is a multi-step process involving oxidation, Schiff base formation, and stabilization. Failure at any step results in signal loss.

The Mechanism of Action

The following diagram illustrates the validated pathway for robust Cy7.5 labeling, including the critical Aniline Catalysis step often omitted in standard protocols.

G Target Target Biomolecule (Glycan/Protein) Oxidation Step 1: Oxidation (NaIO4) Target->Oxidation Aldehyde Reactive Aldehyde Intermediate Oxidation->Aldehyde Generates -CHO Catalysis Step 2: Aniline Catalysis (Nucleophilic Attack) Aldehyde->Catalysis SchiffBase Activated Schiff Base Catalysis->SchiffBase Fast Kinetics Conjugation Step 3: Labeling (Cy7.5 Hydrazide) SchiffBase->Conjugation Transimination Hydrazone Hydrazone Bond (Reversible/Unstable) Conjugation->Hydrazone Hydrazone->Aldehyde Hydrolysis (pH < 5) Reduction Step 4: Stabilization (NaBH3CN) Hydrazone->Reduction Reductive Amination Final Stable Conjugate (Hydrazine Bond) Reduction->Final

Figure 1: The reaction pathway for Cy7.5 hydrazide conjugation. Note the reversibility of the Hydrazone bond (dashed red line) if stabilization is skipped.

Troubleshooting Q&A

Q1: I performed the reaction, but the signal washed away. Why? A: You likely formed a Hydrazone bond but failed to reduce it.

  • The Science: Hydrazides react with aldehydes to form hydrazones. This bond is reversible and susceptible to hydrolysis, especially in aqueous buffers over time or if the pH drops.

  • The Fix: You must perform Reductive Amination . Add Sodium Cyanoborohydride (NaBH₃CN) to a final concentration of 10-50 mM during or immediately after the labeling step. This reduces the C=N double bond to a stable C-N single bond (hydrazine), which is permanent [1][5].

Q2: My signal is extremely weak despite long incubation. What is missing? A: You are likely fighting slow kinetics at neutral pH.

  • The Science: The rate-limiting step of hydrazone formation is the dehydration of the carbinolamine intermediate. At neutral pH (7.4), this is slow.

  • The Fix:

    • Lower the pH: Maintain the reaction at pH 4.5 – 5.5 . This accelerates the dehydration step.[5]

    • Add a Catalyst: Add Aniline (100 mM). Aniline reacts rapidly with the aldehyde to form a highly reactive Schiff base, which then undergoes rapid transimination with the Cy7.5 hydrazide. This can increase reaction rates by 10-100 fold [1][6].

Q3: I am labeling a glycoprotein, but I see high background and low specific signal. A: This suggests incomplete removal of Periodate (NaIO₄) or non-specific hydrophobic binding.

  • The Science: Residual NaIO₄ will oxidize the Cy7.5 hydrazide dye itself, destroying its fluorescence or causing it to precipitate/aggregate.

  • The Fix: You must quench the oxidation reaction before adding the dye. Use Glycerol (to 1M) or Sodium Sulfite to consume excess periodate. Alternatively, perform a rapid spin-column desalting step before adding the dye [4][7].

Validated Protocol: High-Efficiency Glycan Labeling

Standardized for 100 µg of Glycoprotein (e.g., Antibody).

Reagents Required[5][6][7][8][9][10][11][12]
  • Buffer A: 100 mM Sodium Acetate, pH 5.5.[6][7]

  • Oxidant: Sodium Periodate (NaIO₄), 100 mM stock (Freshly prepared).

  • Catalyst: Aniline (pure).

  • Dye: Cy7.5 Hydrazide (dissolved in DMSO).

  • Stabilizer: Sodium Cyanoborohydride (NaBH₃CN), 1 M in 10 mM NaOH.

Step-by-Step Methodology

Step 1: Periodate Oxidation (Aldehyde Generation)

  • Dilute protein to 1-5 mg/mL in Buffer A .

  • Add NaIO₄ to a final concentration of 10 mM .[6][7]

  • Incubate for 30 minutes at 4°C in the dark. Note: Mild oxidation targets sialic acids; harsh oxidation targets core sugars.

Step 2: Quenching & Cleanup (CRITICAL)

  • Add Glycerol to a final concentration of 150 mM to quench excess periodate. Incubate for 5 minutes.

  • Optional but recommended: Desalt using a Zeba™ Spin Column (7K MWCO) equilibrated with Buffer A to remove periodate byproducts.

Step 3: Catalyzed Labeling

  • Add Aniline to the oxidized protein solution to a final concentration of 100 mM .

  • Immediately add Cy7.5 Hydrazide (50-100 molar excess over protein).

  • Incubate for 1-2 hours at Room Temperature (RT) in the dark.

Step 4: Reductive Stabilization

  • Add NaBH₃CN to a final concentration of 50 mM .

  • Incubate for 30 minutes at RT.

    • Safety Note: Perform this step in a fume hood; NaBH₃CN generates limited HCN gas in acidic conditions.

Step 5: Purification

  • Remove excess dye and aniline using dialysis (20K MWCO) or extensive gel filtration. Cy7.5 is hydrophobic; multiple washes may be required to remove non-covalent aggregates.

Troubleshooting Decision Matrix

Troubleshooting Start Problem: Low/No Signal CheckFilter Check Optics: Ex: 788nm | Em: 808nm Start->CheckFilter FilterFail Change Filter Set (Use ICG/NIR) CheckFilter->FilterFail No CheckOxidation Check Oxidation: Did you use NaIO4? CheckFilter->CheckOxidation Yes OxidationFail Hydrazides require Aldehydes. Perform Oxidation. CheckOxidation->OxidationFail No CheckQuench Did you quench NaIO4 before adding dye? CheckOxidation->CheckQuench Yes QuenchFail Dye Oxidized/Destroyed. Restart & Quench with Glycerol. CheckQuench->QuenchFail No CheckStab Did signal fade after washing? CheckQuench->CheckStab Yes StabFail Hydrolysis occurred. Add NaBH3CN reduction step. CheckStab->StabFail Yes Success Protocol Optimized CheckStab->Success No

Figure 2: Logical decision tree for diagnosing signal loss.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press.
  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry.
  • National Institutes of Health (NIH). (2010). Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation. PMC. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Reducing Background Fluorescence in Cyanine7.5 Hydrazide Imaging

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support guide for optimizing your imaging experiments with Cyanine7.5 (Cy7.5) hydrazide. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable insights to overcome the common challenge of high background fluorescence. This guide is structured to not only offer solutions but to explain the underlying scientific principles, ensuring you can confidently troubleshoot and enhance the quality of your data.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions about background fluorescence in Cy7.5 hydrazide imaging.

Q1: What are the main causes of high background fluorescence with Cy7.5 hydrazide?

High background fluorescence in imaging experiments can generally be attributed to a few key sources.[1][2] These include unbound or non-specifically bound fluorophores, as well as autofluorescence originating from the sample itself.[2] Additionally, the imaging medium and even the culture vessel can contribute to unwanted background signal.[2][3]

Q2: How does the chemistry of Cy7.5 hydrazide contribute to non-specific binding?

Q3: Can my experimental setup, like the imaging vessel, increase background?

Yes, the materials used in your experimental setup can be a source of background fluorescence. For instance, plastic-bottom dishes commonly used in cell culture can fluoresce brightly and contribute to a high background signal.[3] Switching to glass-bottom vessels is a recommended strategy to mitigate this issue.[3]

Q4: Is autofluorescence a significant issue in the near-infrared (NIR) spectrum?

While the NIR window (650-900 nm) is advantageous due to minimal autofluorescence from biological tissues, it is not entirely absent.[12] Shifting to longer wavelengths within the NIR spectrum can help to reduce autofluorescence and light scattering, thereby improving the signal-to-background ratio.[13] For in vivo studies, a major contributor to NIR autofluorescence can be chlorophyll from the alfalfa in standard mouse chow.[14]

Part 2: A Troubleshooting Guide to Reducing Background

This section offers a more detailed, cause-and-effect approach to systematically address and resolve background fluorescence issues.

Scenario 1: Diffuse, High Background Across the Entire Image

A consistently high background often points to issues with the staining protocol itself, such as probe concentration or inadequate washing.

  • Excessive Probe Concentration: Using too high a concentration of Cy7.5 hydrazide is a common misstep that leads to a surplus of unbound dye, elevating the background.

    • Scientist's Tip: Always perform a concentration titration to determine the optimal signal-to-noise ratio for your specific application. This is a critical step for optimizing any fluorescence imaging experiment.[15]

  • Insufficient Washing: Failing to thoroughly wash the sample after staining will leave behind unbound fluorophores, contributing to background noise.

    • Scientist's Tip: Increase the number and duration of your wash steps. Incorporating a mild detergent, such as Tween-20, in your wash buffer can also be effective at removing non-specifically bound antibodies and dyes.[16]

  • Titrate Your Probe: Prepare a dilution series of your Cy7.5 hydrazide and test each concentration on your samples.

  • Wash Thoroughly: After incubation, wash your samples 3-4 times for 5 minutes each with a buffer containing a mild detergent.[16]

  • Image and Analyze: Acquire images under consistent settings and calculate the signal-to-background ratio for each condition to identify the optimal protocol.

Scenario 2: Non-Specific Binding to Cellular Structures

This is often observed as unwanted staining on cell types known for high non-specific uptake or binding.

  • Inadequate Blocking: Non-specific binding can be significantly reduced by properly blocking reactive sites before applying your fluorescent probe.[17][18][19]

Caption: A simple yet effective workflow for blocking non-specific binding sites.

Scenario 3: High Intrinsic Autofluorescence from the Sample

Biological samples, especially tissues, can have inherent fluorescence that can interfere with your signal.

  • Endogenous Fluorophores: Molecules within the tissue can fluoresce at the same wavelength as your dye.

    • Scientist's Tip: For in vivo imaging, switching to a purified, alfalfa-free diet for your animals can significantly reduce gut-related autofluorescence.[14] Additionally, photobleaching the tissue with a broad-spectrum light source before staining can effectively quench endogenous autofluorescence without affecting your subsequent fluorescent probe's signal.[21]

Diet TypeExcitation WavelengthEmission WavelengthSignal-to-Background Ratio (SBR)
Standard Chow670 nmNIR-ILow
Purified Diet760 nmNIR-ISignificantly Improved
Purified Diet808 nmNIR-IIMaximized
(Data based on findings from a study on minimizing near-infrared autofluorescence)[14]
Part 3: Advanced Methodologies & Best Practices

To further refine your imaging results, consider these advanced techniques and principles.

The Role of Detergents in Reducing Background

Detergents play a crucial role in minimizing non-specific binding.

  • Mechanism of Action: Non-ionic detergents, like Tween-20, are effective at blocking non-specific interactions.[22] They can be included in both your blocking and washing buffers to enhance their effectiveness.

G cluster_0 Without Detergent cluster_1 With Detergent (e.g., Tween-20) A Fluorescent Probe B Sample Surface A->B Non-specific interactions C High Non-Specific Binding B->C D Fluorescent Probe E Sample Surface D->E Binding inhibited F Reduced Non-Specific Binding E->F G Detergent Micelles G->E Blocks non-specific sites

Caption: How detergents help to reduce non-specific probe binding.

References
  • Gene Target Solutions. Background Reducers for Improved Fluorescent Stains. [Link]

  • AxisPharm. sulfo-Cyanine7.5. [Link]

  • MDPI. From the Clinic, to the Clinic: Improving the Fluorescent Imaging Quality of ICG via Amphiphilic NIR-IIa AIE Probe. [Link]

  • Central Laser Facility. Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments. [Link]

  • ResearchGate. NIR autofluorescence spectra of biological tissues under various.... [Link]

  • National Institutes of Health. Near-infrared fluorescence imaging in the largely unexplored window of 900-1000 nm. [Link]

  • ResearchGate. Immunofluorescence: how can I reduce nonspecific background signal and see specific signal?. [Link]

  • PubMed. Live-cell fluorescence imaging. [Link]

  • PubMed. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. [Link]

  • ResearchGate. The basic mechanism of NIR fluorescence imaging. [Link]

  • MDPI. Effective Detergency Determination for Single Polymeric Fibers Using Confocal Microscopy. [Link]

  • PubMed Central. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection. [Link]

  • YouTube. Fluorescent microscopy troubleshooting: high background. [Link]

  • McGovern Medical School - UTHealth Houston. Dye-mediated Binding. [Link]

  • Bio-Techne. ICC/IF Blocking | Blocking Buffers for Immunofluorescence. [Link]

  • YouTube. Optimizing Signal to Noise Ratio. [Link]

  • PubMed. Optimization of blocking conditions for fluorescent Western blot. [Link]

  • National Institutes of Health. Groove-binding unsymmetrical cyanine dyes for staining of DNA: syntheses and characterization of the DNA-binding. [Link]

  • ResearchGate. Signal-to-Noise Ratio Optimization in X-ray Fluorescence Spectrometry for Chromium Contamination Analysis. [Link]

  • Evident Scientific. Optimization and Troubleshooting. [Link]

  • National Institutes of Health. Tissue-Specific Near-Infrared Fluorescence Imaging. [Link]

  • Oni.bio. 9 tips to optimize your immunofluorescence staining. [Link]

  • PubMed Central. Investigation on the fluorescence detection mechanism of NIR fluorescent probes based on intramolecular spiro cyclization. [Link]

  • YouTube. Choosing the Right Blocking Buffer | Fluorescence: Blocking the Membrane. [Link]

  • National Institutes of Health. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. [Link]

  • Bitesize Bio. Resolving your Noise Complaints – the Basics of Signal/Noise Ratio in Microscopy. [Link]

  • PLOS One. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. [Link]

  • The Journal of Immunology. BD Pharmingen™ Leukocyte Blocking Buffer reduces nonspecific binding of cyanine-like dye conjugates to monocytes and other leukocytes. [Link]

  • YouTube. NIR-II Fluorescence imaging: Why, When and How. [Link]

  • Royal Society Publishing. Enhancement of signal-to-noise ratio for fluorescence endoscope image based on fast digital lock-in algorithm. [Link]

  • PubMed Central. Interaction of detergents with biological membranes: Comparison of fluorescence assays with filtration protocols and implications for the rates of detergent association, dissociation and flip-flop. [Link]

  • Keyence. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. [Link]

  • UCLA Flow Cytometry Core Laboratory. Minimizing Background Staining. [Link]

Sources

Cyanine7.5 hydrazide stability in different buffers and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Cyanine7.5 (Cy7.5) hydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of Cy7.5 hydrazide. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and use of Cy7.5 hydrazide.

Q1: How should I store the solid (lyophilized) Cy7.5 hydrazide powder?

A: Proper storage of the solid dye is critical for ensuring its long-term viability. Upon receipt, the lyophilized powder should be stored at -20°C in a desiccated, dark environment.[1][2][3] The hydrazide functional group is susceptible to hydrolysis, making protection from moisture essential. When stored correctly, the solid dye is stable for up to 24 months.[1][2][4] Before opening the vial, always allow it to warm to room temperature to prevent atmospheric moisture from condensing on the cold powder, which can significantly reduce its shelf life.[3]

Q2: What is the best solvent for reconstituting Cy7.5 hydrazide and creating a stock solution?

A: Cy7.5 hydrazide has good solubility in polar organic solvents. For creating stock solutions, we strongly recommend using anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[5] The key is to use a high-quality, anhydrous grade solvent to minimize moisture content. DMSO is hygroscopic, meaning it readily absorbs moisture from the air; therefore, work quickly and use fresh anhydrous solvent to prevent hydrolysis of the reactive hydrazide group.[6]

Q3: How should I store the Cy7.5 hydrazide stock solution?

A: Once reconstituted, the stability of the dye solution is more limited than in its solid form. For optimal stability, we recommend the following:

  • Aliquot: Divide the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[6]

  • Storage Temperature: Store these aliquots at -80°C for long-term storage (months). For short-term storage (up to two weeks), -20°C is acceptable.[6]

  • Protection: Ensure vials are tightly sealed and always protected from light.

Q4: What is the optimal pH for reacting Cy7.5 hydrazide with aldehydes or ketones?

A: The reaction of a hydrazide with a carbonyl group (aldehyde or ketone) to form a stable hydrazone bond is pH-dependent. The reaction proceeds most efficiently in a slightly acidic to neutral environment, typically between pH 5 and 7.[7] While the fluorescence of the Cy7.5 core structure is stable over a broad pH range (pH 3-10), the conjugation reaction itself has a narrower optimal window.[8] Aniline can be used as a catalyst to significantly enhance the rate and yield of hydrazone formation at this pH range.[7][9]

Q5: Can I use common biological buffers like PBS or Tris for my labeling reaction?

A: Yes, Cy7.5 is generally stable in common laboratory buffers such as Phosphate-Buffered Saline (PBS) and Tris-buffered saline (TBS), provided the pH is adjusted to the optimal range for the hydrazone ligation (pH 5-7).[10] Be aware that buffers containing primary amines (like Tris) can potentially compete in side reactions if your target molecule is not sufficiently purified or if there are other reactive species present, although this is less of a concern for hydrazide chemistry than for NHS-ester chemistry. For glycoprotein labeling, a common choice is a sodium acetate or MES buffer at pH 5.5-6.0.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem: Weak or no fluorescent signal after labeling.

Potential Cause Explanation & Recommended Solution
Degraded Dye The hydrazide group is sensitive to moisture. If the solid dye was not stored under desiccated conditions or if the stock solution was made with non-anhydrous solvent, the dye may have hydrolyzed. Solution: Use a fresh vial of dye and ensure you are using high-quality, anhydrous DMSO or DMF for reconstitution. Always allow the solid dye vial to warm to room temperature before opening.[3]
Inefficient Labeling Reaction The pH of the reaction buffer was outside the optimal 5-7 range.[7] Solution: Verify the pH of your reaction buffer. Prepare a fresh buffer, such as 100 mM sodium acetate with 150 mM NaCl at pH 5.5, for the conjugation step. Consider adding 10-100 mM aniline as a catalyst to improve reaction efficiency.[9]
Photobleaching Cyanine dyes are susceptible to photobleaching, especially with prolonged exposure to high-intensity light.[10] Solution: Minimize the exposure of your sample to the excitation light source during imaging. Use the lowest laser power necessary to obtain a good signal. If possible, use an anti-fade mounting medium for microscopy applications.
Dye Aggregation In buffers with very high ionic strength, cyanine dyes can sometimes aggregate, leading to self-quenching of the fluorescence signal.[10][11] Solution: While generally not an issue in standard biological buffers, if you suspect aggregation, try reducing the salt concentration of your final buffer or adding a small amount of a non-ionic detergent like Tween-20 (0.05%).

Problem: High background fluorescence in my imaging experiment.

Potential Cause Explanation & Recommended Solution
Excess Unconjugated Dye Insufficient removal of the free Cy7.5 hydrazide after the labeling reaction. Solution: Ensure your purification method is adequate. Use size-exclusion chromatography (e.g., a desalting column) or dialysis with a suitable molecular weight cutoff (MWCO) to thoroughly remove all unconjugated dye from your labeled biomolecule.
Non-specific Binding The dye or the labeled conjugate is binding non-specifically to other components in your sample (e.g., cell surfaces, plasticware). Solution: Include blocking steps in your protocol (e.g., using BSA or casein) and ensure adequate washing steps are performed after incubation with the labeled conjugate. Adding a non-ionic detergent to your wash buffers can also help reduce non-specific binding.
Data & Protocols
Summary of Stability & Handling Conditions
Parameter Condition Recommendation & Rationale
Storage (Solid) Temperature-20°C. Essential for long-term (up to 24 months) stability.[1][2]
AtmosphereDark, desiccated. Protects from light and moisture-induced hydrolysis.[1][3]
Storage (Solution) SolventAnhydrous DMSO or DMF. Minimizes water content to prevent hydrolysis.[5][6]
Temperature-80°C (long-term), -20°C (short-term, <2 weeks). Aliquot to avoid freeze-thaw.[6]
Labeling Reaction pH5.0 - 7.0. Optimal for efficient hydrazone bond formation.[7]
Buffer ChoiceAcetate, MES, or PBS (pH-adjusted). Avoid buffers with competing carbonyls.
Handling LightMinimize exposure. Cyanine dyes are photosensitive.[3][10]
MoistureAllow vials to equilibrate to room temperature before opening.[3]
Experimental Protocol: Reconstitution of Cy7.5 Hydrazide

This protocol describes the proper procedure for preparing a stock solution from lyophilized powder.

  • Equilibrate: Remove the vial of solid Cy7.5 hydrazide from the -20°C freezer and place it in a desiccator at room temperature. Allow it to warm for at least 20 minutes. This step is critical to prevent moisture condensation.

  • Solvent Preparation: Obtain high-quality, anhydrous DMSO. Use a syringe to pierce the septum of the sure-seal bottle to withdraw the solvent, preventing the introduction of moist air.

  • Reconstitution: Briefly centrifuge the dye vial to ensure all powder is at the bottom. Carefully open the vial and, using a calibrated pipette, add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Cap the vial tightly and vortex for 30-60 seconds until all the dye is completely dissolved. The solution should be clear and dark green/blue.

  • Aliquoting & Storage: Immediately dispense the stock solution into low-binding, single-use aliquots in amber or foil-wrapped tubes. Purging with an inert gas like argon or nitrogen before capping can further extend shelf life. Store aliquots at -80°C.

Workflow & Troubleshooting Diagrams
Recommended Handling Workflow for Cy7.5 Hydrazide

G cluster_storage Storage & Preparation cluster_exp Experimental Use Receive Receive Dye StoreSolid Store Solid (-20°C, Dark, Desiccated) Receive->StoreSolid Upon Receipt Warm Warm to RT (in Desiccator) StoreSolid->Warm Before Use Reconstitute Reconstitute (Anhydrous DMSO) Warm->Reconstitute Aliquot Aliquot into Single-Use Tubes Reconstitute->Aliquot StoreSolution Store Solution (-80°C, Dark) Aliquot->StoreSolution Thaw Thaw Single Aliquot StoreSolution->Thaw For Experiment Use Use Immediately in Reaction (pH 5-7) Thaw->Use Purify Purify Conjugate Use->Purify Analyze Analyze Purify->Analyze Moisture Critical Point: Avoid Moisture! Moisture->Warm Light Critical Point: Protect from Light! Light->StoreSolid Light->StoreSolution

Caption: Workflow for optimal handling and storage of Cy7.5 hydrazide.

Troubleshooting Decision Tree for Weak Signal

G Start Start: Weak or No Signal CheckDye Is the dye stock new or properly stored? Start->CheckDye CheckReaction Was the labeling reaction optimal? Start->CheckReaction CheckInstrument Are the instrument settings correct? Start->CheckInstrument DyeNo No CheckDye->DyeNo Stored improperly DyeYes Yes CheckDye->DyeYes ReactionNo No CheckReaction->ReactionNo pH out of range? ReactionYes Yes CheckReaction->ReactionYes InstrumentNo No CheckInstrument->InstrumentNo Low laser power? InstrumentYes Yes CheckInstrument->InstrumentYes SolutionDye Solution: Use fresh, properly reconstituted dye. DyeNo->SolutionDye DyeYes->CheckReaction SolutionReaction Solution: Verify buffer pH (5-7). Check concentrations. Consider catalyst. ReactionNo->SolutionReaction ReactionYes->CheckInstrument SolutionInstrument Solution: Check filter sets. Increase exposure/gain. Confirm focus. InstrumentNo->SolutionInstrument FurtherInvestigation Problem may be elsewhere (e.g., sample prep, biology) InstrumentYes->FurtherInvestigation

Caption: Decision tree for troubleshooting weak Cy7.5 hydrazide signal.

References
  • Cyanine7.5 hydrazide.Lumiprobe.
  • This compound,Cy7.5-酰肼. RuixiBio.[Link]

  • Thermal Truncation of Heptamethine Cyanine Dyes. Journal of the American Chemical Society.[Link]

  • Cyanine Dyes as Intercalating Agents: Kinetic and Thermodynamic Studies on the DNA/Cyan40 and DNA/CCyan2 Systems. Biophysical Journal.[Link]

  • Fluorescent properties of cyanine dyes as a matter of the environment. ResearchGate.[Link]

  • Storing reactive dye at lower temperatures than manufacturer-recommended? Reddit.[Link]

Sources

Technical Support Center: Purification of Cyanine7.5 Hydrazide Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CY75-HYD-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization and Troubleshooting of NIR-Labeled Glycoproteins

Executive Summary

Welcome to the Technical Support Center. You are likely here because you are working with Cyanine7.5 (Cy7.5) hydrazide , a near-infrared (NIR) fluorophore used to label glycosylated proteins (like antibodies) or oxidized carbohydrates.

The Core Challenge: Unlike visible dyes (FITC, Rhodamine), Cy7.5 is hydrophobic and invisible to the naked eye (emission ~808 nm). Furthermore, hydrazide chemistry requires a specific two-step mechanism (Oxidation


 Ligation) that is pH-sensitive. Most failures in purification stem from upstream errors in the oxidation step or the inherent "stickiness" of the NIR dye to purification columns.

This guide replaces standard "kit instructions" with a causal analysis of the workflow, ensuring you isolate high-purity conjugates suitable for in vivo imaging.

Module 1: The Chemistry & Causality

Understanding the mechanism is the only way to troubleshoot effectively.

The labeling process relies on periodate oxidation of vicinal diols (sugars) to create aldehydes, which then react with the hydrazide group on the Cy7.5.[1]

The Workflow Logic
  • Activation (Oxidation): Sodium Periodate (

    
    ) cleaves sialic acid residues on the protein, creating reactive aldehydes.
    
    • Critical Control: Temperature and time must be limited to prevent over-oxidation (protein denaturation).

  • Conjugation: Cy7.5 hydrazide attacks the aldehyde to form a hydrazone bond .

    • Critical Control: This bond is reversible (hydrolytically unstable) unless reduced.

  • Stabilization (Reduction): Sodium Cyanoborohydride (

    
    ) reduces the hydrazone to a stable hydrazine bond.
    
    • Why this matters for purification: If you skip this, the dye will hydrolyze off during dialysis/SEC, leading to "leaky" conjugates.

Visualizing the Workflow

G Protein Glycoprotein (Vicinal Diols) Oxidation Step 1: Oxidation (NaIO4, pH 5.5) Protein->Oxidation Activation Aldehyde Activated Protein (Aldehydes) Oxidation->Aldehyde Labeling Step 2: Conjugation (Cy7.5 Hydrazide) Aldehyde->Labeling + Dye Hydrazone Unstable Conjugate (Hydrazone Bond) Labeling->Hydrazone Reduction Step 3: Stabilization (NaCNBH3) Hydrazone->Reduction Reduction Stable Stable Conjugate (Hydrazine Bond) Reduction->Stable Purification Step 4: Purification (Removal of Free Dye) Stable->Purification

Caption: The critical path for hydrazide labeling. Note that Step 3 (Reduction) is mandatory before Purification to prevent dye detachment.

Module 2: Purification Protocols

Warning: Cy7.5 is a polymethine dye with significant hydrophobic character. It tends to form non-covalent aggregates (H-dimers) that co-elute with proteins in standard PBS buffers.

Method A: Size Exclusion Chromatography (SEC) – Recommended

Best for: Rapid removal of free dye (volumes < 2.5 mL).

The Problem: Cy7.5 sticks to standard Sephadex matrices (like PD-10 columns), resulting in low recovery. The Fix: Use a "blocked" column or specific buffer additives.

Protocol:

  • Column Selection: Use Zeba™ Spin Desalting Columns (7K MWCO) or Bio-Gel P-6 . Avoid standard Sephadex G-25 unless you modify the buffer.

  • Buffer Preparation (The "Anti-Stick" Mix):

    • PBS (pH 7.2)

    • Add: 5% DMSO or 0.05% Tween-20. (This prevents the hydrophobic dye from adsorbing to the resin).

  • Equilibration: Wash column 3x with the Anti-Stick buffer.

  • Loading: Apply sample carefully to the center of the resin bed.

  • Elution:

    • Gravity:[2] Collect fractions. Note: You cannot see the bands! Use a UV-Vis spectrophotometer to check A280 (Protein) and A788 (Cy7.5).

    • Spin: Centrifuge at 1000 x g for 2 mins.

Method B: Dialysis

Best for: Large volumes (> 3 mL) or sensitive proteins.

Protocol:

  • Membrane Choice: Use Regenerated Cellulose (RC) . Avoid Cellulose Ester (CE) as NIR dyes bind avidly to CE membranes.

  • MWCO: 10 kDa (allows free dye aggregates to exit).

  • Procedure:

    • Dialyze against PBS (pH 7.2) at 4°C.

    • Critical Step: Add Activated Charcoal or Bio-Beads SM-2 to the dialysate (the outer buffer). This acts as a "sink," adsorbing free dye that crosses the membrane and preventing it from reaching equilibrium and flowing back in.

    • Change buffer every 4 hours (minimum 3 changes).

Method Comparison Table
FeatureSEC (Spin Columns)DialysisHIC (Hydrophobic Interaction)
Speed Fast (15 mins)Slow (24-48 hours)Medium (2 hours)
Purity Good (>90%)Moderate (80-90%)Excellent (>98%)
Yield High (if buffer optimized)HighModerate (losses to column)
Cy7.5 Specifics Risk: Dye sticking to resin.Risk: Dye sticking to membrane.[2]Benefit: Separates labeled vs. unlabeled protein.[3][4][5]

Module 3: Troubleshooting & FAQ

Q1: I cannot see the "blue band" on my column. Where is my protein?

Answer: This is the #1 confusion with Cy7.5.

  • Physics: Cy7.5 absorbs at ~788 nm and emits at ~808 nm. This is Near-Infrared , which is invisible to the human eye.

  • Appearance: Concentrated stock looks dark green/blue, but at labeling concentrations (~5-10 µM), the solution may look clear or faintly blue.

  • Action: Do not rely on visual tracking. Collect fractions blindly and measure absorbance at 280 nm and 788 nm.

Q2: My protein precipitated after adding the dye.

Answer: This is likely due to hydrophobic burden or solvent shock .

  • Cause: Cy7.5 is hydrophobic. If you label too heavily (high Degree of Labeling, DOL > 3), the dye molecules stack and pull the protein out of solution.

  • Cause: The dye was dissolved in 100% DMSO. Adding a large volume of DMSO to the protein caused denaturation.

  • Solution:

    • Keep final DMSO concentration < 10% during reaction.

    • Target a lower DOL (1–2 dyes per protein) by reducing the dye molar excess (try 10x instead of 20x).

Q3: I have high background in my in vivo images.

Answer: You likely have free dye or unstable conjugates .

  • Diagnosis: Did you perform the reduction step with Sodium Cyanoborohydride?

    • No: The hydrazone bond is hydrolyzing in the blood, releasing free dye.

    • Yes: The purification was insufficient. Free Cy7.5 binds non-specifically to albumin in serum.

  • Solution: Re-purify using a Dye Removal Resin (e.g., Pierce™ Dye Removal Columns) which specifically targets free fluorophores.

Troubleshooting Logic Tree

Troubleshooting Start Issue Encountered Precipitation Protein Precipitation Start->Precipitation LowSignal Low Signal / No Labeling Start->LowSignal HighBackground High Background / Free Dye Start->HighBackground Solvent Check DMSO % (Must be <10%) Precipitation->Solvent OverLabel Check Dye Excess (Reduce to 10-15x) Precipitation->OverLabel OxidationCheck Did you oxidize? (NaIO4 is required) LowSignal->OxidationCheck pHCheck Check pH (Hydrazide needs pH 5.5-6.0) LowSignal->pHCheck ReductionCheck Did you reduce? (NaCNBH3 required) HighBackground->ReductionCheck PurificationCheck Re-purify (Use Dye Removal Resin) HighBackground->PurificationCheck

Caption: Decision matrix for diagnosing common Cy7.5 labeling failures.

References

  • Hermanson, G. T. (2013).[6][7][8] Bioconjugate Techniques (3rd ed.).[6] Academic Press.[9] (Chapter 2: Functional Targets for Bioconjugation - Modification of Sugars).

  • Lumiprobe Corporation. (n.d.). General protocol for labeling of proteins with hydrazide dyes. Retrieved from Lumiprobe Technical Support.

  • Thermo Fisher Scientific. (n.d.). Pierce™ Dye and Biotin Removal Spin Columns User Guide.

  • Hu, Z., et al. (2012). Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging. Bioconjugate Chemistry.[4][6][9] (Discusses hydrazide kinetics and stability).

For further assistance, please reply to this ticket with your specific buffer composition and observed A280/A788 ratios.

Sources

Validation & Comparative

Cyanine7.5 Hydrazide vs. ICG: A Technical Guide to In Vivo NIR Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cyanine7.5 Hydrazide vs. Indocyanine Green (ICG) for In Vivo Imaging Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

For decades, Indocyanine Green (ICG) has been the clinical "gold standard" for near-infrared (NIR) imaging due to its FDA approval and established safety profile. However, its utility is limited by rapid clearance, instability in aqueous solution, and a lack of functional groups for stable bioconjugation.

Cyanine7.5 (Cy7.[1][]5) Hydrazide represents the modern research alternative. While sharing the spectral window of ICG (allowing use of the same instrument filter sets), it offers superior quantum yield, hydrolytic stability, and—most critically—a reactive hydrazide handle for site-specific bioconjugation.

The Verdict:

  • Choose ICG for vascular perfusion, lymph node mapping, and acute blood-pool imaging where rapid hepatobiliary clearance is desired.

  • Choose Cy7.5 Hydrazide for molecular targeting (antibody/protein labeling), longitudinal tumor tracking, and applications requiring stable, covalent attachment to biomolecules.

Part 1: Technical Specifications & Optical Properties

Both dyes operate in the NIR-I window (~700–900 nm), minimizing tissue autofluorescence. However, their physicochemical behaviors differ drastically.[3]

FeatureIndocyanine Green (ICG)This compound
Excitation Max 780 nm (aqueous) / 794 nm (plasma)788 nm
Emission Max 800 nm (aqueous) / 818 nm (plasma)808 nm
Quantum Yield (QY) ~0.14 (Low; highly environment-dependent)~0.20–0.25 (Higher brightness)
Solubility Amphiphilic; aggregates in water (H-aggregates)Water-soluble (Sulfonated forms); Organic soluble (Non-sulfonated)
Reactivity Non-reactive (Passive association with albumin)Carbonyl-reactive (Covalent bond with aldehydes/ketones)
In Vivo Half-life 3–5 minutes (Free dye)Dependent on conjugate (e.g., days for IgG)
Clearance Exclusive Hepatobiliary (Liver

Bile)
Renal or Hepatic (Determined by the carrier molecule)
Clinical Status FDA Approved (Clinical Use)Research Use Only (RUO)

Critical Insight: ICG’s fluorescence is unstable in water and requires binding to blood plasma proteins (albumin/lipoproteins) to stabilize its quantum yield. Cy7.5 hydrazide is chemically robust and maintains brightness independently of serum proteins.

Part 2: Mechanism of Action

ICG: The Passive Tracer

ICG functions via passive distribution . Upon intravenous injection, it rapidly binds to plasma proteins (primarily albumin). It does not target specific receptors.

  • Mechanism: Blood pool distribution

    
     Rapid hepatic uptake 
    
    
    
    Biliary excretion.
  • Limitation: You cannot easily attach ICG to an antibody to target a tumor. "ICG-NHS esters" exist but are notoriously unstable and prone to hydrolysis before conjugation occurs.

Cy7.5 Hydrazide: The Active Label

Cy7.5 Hydrazide is designed for bioconjugation . The hydrazide group reacts specifically with aldehydes and ketones to form a stable hydrazone bond.

  • Mechanism:

    • Oxidation: Carbohydrate moieties on the Fc region of an antibody are oxidized (using Sodium Periodate) to create aldehyde groups.

    • Conjugation: Cy7.5 Hydrazide reacts with these aldehydes.

    • Result: A site-specifically labeled antibody that retains antigen-binding affinity (since the Fab region is untouched).

Part 3: Experimental Protocols

Protocol A: Site-Specific Antibody Labeling with Cy7.5 Hydrazide

Use this protocol to create a targeted probe for tumor imaging.

Materials:

  • Polyclonal/Monoclonal Antibody (IgG) (free of BSA/Gelatin)

  • Sodium Periodate (NaIO

    
    )
    
  • This compound[1]

  • Purification Columns (PD-10 or Zeba Spin)

Workflow:

  • Oxidation:

    • Dissolve IgG in PBS (pH 7.2) at 2–5 mg/mL.

    • Add cold NaIO

      
       solution to a final concentration of 10 mM.
      
    • Incubate for 30 minutes at 4°C in the dark.

    • Mechanism: This converts cis-diols on the Fc glycans into reactive aldehydes.

    • Quench: Add glycerol or ethylene glycol to stop oxidation.

    • Purify: Desalt via spin column to remove excess periodate.

  • Conjugation:

    • Dissolve Cy7.5 Hydrazide in dry DMSO (10 mg/mL).

    • Add dye to the oxidized antibody (molar excess 20:1 Dye:Protein).

    • Incubate for 2–4 hours at room temperature (or overnight at 4°C).

    • Chemistry: Hydrazide attacks the aldehyde to form a hydrazone linkage.

  • Purification:

    • Remove free dye using a Sephadex G-25 column or dialysis against PBS.

    • Quality Control: Measure Absorbance at 280 nm (Protein) and 788 nm (Dye) to calculate the Degree of Labeling (DOL).

Protocol B: ICG Preparation for Angiography

Use this protocol for vascular mapping or tumor perfusion studies.

  • Reconstitution:

    • Dissolve ICG powder in sterile water (not saline initially, as salt promotes aggregation) to 5 mg/mL.

    • Note: Use within 6 hours. ICG degrades rapidly in solution.

  • Dilution:

    • Dilute to working concentration (e.g., 0.1 mg/kg) using saline or PBS immediately prior to injection.

  • Injection:

    • Administer IV bolus. Imaging must begin immediately (seconds) for angiography or within 10–20 minutes for tumor perfusion (EPR effect).

Part 4: Visualization & Logic Flows

Workflow Comparison: Targeted vs. Passive Imaging

The following diagram illustrates the divergent workflows for these two agents.

ImagingWorkflow Start Experimental Goal ICG_Choice Vascular/Perfusion Imaging (Use ICG) Start->ICG_Choice Cy7_Choice Targeted Molecular Imaging (Use Cy7.5 Hydrazide) Start->Cy7_Choice ICG_Prep Dissolve ICG in H2O (Unstable >6hrs) ICG_Choice->ICG_Prep ICG_Inj IV Injection ICG_Prep->ICG_Inj ICG_Mech Binds Albumin (Passive) ICG_Inj->ICG_Mech ICG_Clear Liver Clearance (T1/2: 3-5 min) ICG_Mech->ICG_Clear Oxidation Oxidize Antibody Fc Glycans (NaIO4) Cy7_Choice->Oxidation Conjugation React with Cy7.5 Hydrazide (Covalent Hydrazone Bond) Oxidation->Conjugation Cy7_Inj IV Injection Conjugation->Cy7_Inj Cy7_Mech Antigen-Specific Binding Cy7_Inj->Cy7_Mech Cy7_Clear Long Circulation (Days) Cy7_Mech->Cy7_Clear

Figure 1: Decision matrix and workflow for selecting between ICG (Passive) and Cy7.5 Hydrazide (Active).

Part 5: In Vivo Performance Analysis

Photostability and Fluorescence Lifetime
  • ICG: Highly susceptible to photobleaching. Under continuous NIR illumination, ICG signal degrades significantly within minutes.

  • Cy7.5: Exhibits superior photostability. This allows for long-exposure acquisition (needed for deep tissue imaging) without rapid signal loss.

Pharmacokinetics (PK)
  • ICG (The "Flash" Tracer):

    • Rapidly cleared by the liver.

    • Ideal for: Repeated injections in the same session (e.g., observing multiple perfusion events).

    • Poor for: Tumor accumulation via EPR (Enhanced Permeability and Retention) unless encapsulated in liposomes/nanoparticles.

  • Cy7.5 Conjugates (The "Tracker"):

    • PK is defined by the antibody (IgG).

    • Circulation time: 1–3 weeks (human IgG in mice).

    • Ideal for: Finding metastasis, longitudinal treatment monitoring.

Multiplexing

Since Cy7.5 and ICG have overlapping spectra, they cannot be easily multiplexed in the same channel. However, Cy7.5 can be multiplexed with Cy5 or Cy3 dyes, whereas ICG is difficult to multiplex due to its broad emission tail.

References

  • Reinhart, M. B., et al. (2016). Indocyanine Green: Historical Context, Current Applications, and Future Considerations. Surgical Innovation. Retrieved from [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for Hydrazide-Aldehyde chemistry protocols).
  • Staros, J. V., et al. (1986). Enhancement by N-hydroxysulfosuccinimide of water-soluble carbodiimide-mediated coupling reactions. Analytical Biochemistry.

Sources

Technical Guide: Cyanine7.5 vs. Cy7 Hydrazide for Site-Specific Antibody Labeling

[1]

Executive Summary

For researchers optimizing antibody-drug conjugates (ADCs) or in vivo imaging probes, the choice between Cyanine7 (Cy7) and Cyanine7.5 (Cy7.5) is often dictated by the specific imaging hardware and the depth of tissue penetration required.

  • Cy7 Hydrazide is the industry standard for Western blotting (NIR) and flow cytometry , compatible with widely available 750 nm excitation lasers (e.g., LI-COR Odyssey, standard cytometers).[1]

  • Cy7.5 Hydrazide is the superior choice for deep-tissue in vivo imaging .[1] Its benzoindole-modified structure red-shifts emission to ~808 nm, pushing it further into the "optical therapeutic window," significantly reducing tissue autofluorescence and scattering compared to Cy7.[1]

This guide details the photophysical differences and provides a validated, site-specific labeling protocol using hydrazide chemistry to ensure Fc-directed conjugation.[1]

Part 1: Fundamental Photophysics & Selection Criteria[1]

The primary structural difference lies in the chromophore. Cy7 utilizes an indolenine ring, while Cy7.5 utilizes a benzoindole ring.[1][] This additional fused benzene ring extends the conjugation system, causing a bathochromic shift (red-shift) of approximately 35–40 nm.[1]

Table 1: Comparative Technical Specifications
FeatureCyanine7 (Cy7) HydrazideCyanine7.5 (Cy7.[1][3][4]5) Hydrazide
Excitation Max ~750 nm~788 nm
Emission Max ~773 nm~808 nm
Extinction Coeff.[1] (

)
~200,000 - 250,000 M⁻¹cm⁻¹~220,000 - 260,000 M⁻¹cm⁻¹
Structural Core IndolenineBenzoindole (Rigidized)
Quantum Yield (Aq) ModerateHigh (approx. 20% > Cy7)
Primary Application Flow Cytometry, NIR WesternsIn Vivo Imaging, ICG-channel mimics
Hardware Match 750 nm Lasers (LI-COR, Zeiss)785 nm Lasers (IVIS, FMT)

Expert Insight: Do not assume "higher wavelength is always better." If your flow cytometer lacks a specific >780 nm laser/filter set, Cy7.5 will yield poor signal due to inefficient excitation by standard 633/640 nm red lasers.[1] Conversely, for live animal imaging, Cy7.5 provides a critical Signal-to-Noise Ratio (SNR) advantage over Cy7 by escaping the hemoglobin absorption shoulder.[1]

Part 2: Mechanism of Action (Site-Specific Labeling)[1]

Unlike N-hydroxysuccinimide (NHS) esters, which react randomly with surface lysines (often occluding the antigen-binding site), hydrazide chemistry targets the carbohydrate moieties (glycans) located on the Fc region of IgG antibodies.[1]

The Workflow Logic:

  • Oxidation: Sodium periodate (

    
    ) converts cis-diols on glycans into reactive aldehydes.[1]
    
  • Conjugation: The hydrazide group on the dye attacks the aldehyde, forming a hydrazone bond.

  • Stabilization (Optional but Recommended): The hydrazone bond is reversible.[1] Reduction with cyanoborohydride converts it into a stable hydrazine linkage.[1]

AntibodyLabelingFigure 1: Site-Specific Fc Labeling Pathway via Hydrazide Chemistry.NativeIgGNative IgG(Glycosylated Fc)OxidizedIgGActivated IgG(Aldehydes Formed)NativeIgG->OxidizedIgGNaIO4 Oxidation(Mild conditions)ReactionHydrazide Reaction(pH 5.5 - 6.0)OxidizedIgG->Reaction+ Cy7/Cy7.5 HydrazideHydrazoneHydrazone Conjugate(Reversible)Reaction->HydrazoneStableConjStable HydrazineConjugateHydrazone->StableConj+ NaCNBH3(Reduction)

[1]

Part 3: Optimized Labeling Protocol

This protocol is designed for 1 mg of IgG .[1] It is identical for both Cy7 and Cy7.5 hydrazides.[1]

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Antibody: 1 mg IgG in PBS (must be free of carrier proteins like BSA/Gelatin).[1]

  • Oxidant: Sodium Periodate (

    
    ).[1]
    
  • Dye: Cy7-Hydrazide or Cy7.5-Hydrazide (dissolved in dry DMSO).[1]

  • Reaction Buffer: 0.1M Sodium Acetate, pH 5.5 (Critical for hydrazide efficiency).

  • Purification: Zeba Spin Desalting Columns (7K MWCO) or dialysis cassette.[1]

Step-by-Step Methodology
1. Buffer Exchange (Pre-Conjugation)

The oxidation reaction is most specific at slightly acidic pH.[1]

  • Action: Exchange antibody buffer into 0.1M Sodium Acetate (pH 5.5) using a desalting column.

  • Why? Periodate oxidation is more controllable at this pH, and the subsequent hydrazide reaction is acid-catalyzed.

2. Mild Periodate Oxidation[1]
  • Action: Add cold

    
     solution to a final concentration of 10 mM .
    
  • Incubation: Incubate for 30 minutes at 4°C in the dark.

  • Critical Control: Do not over-oxidize.[1] High temperatures or long times can degrade the antibody structure.[1]

  • Quench/Clean: Remove excess periodate immediately using a desalting column equilibrated with Sodium Acetate buffer.[1]

3. Conjugation Reaction
  • Dye Prep: Dissolve Cy7/Cy7.5 hydrazide in anhydrous DMSO to 10 mg/mL.

  • Mixing: Add the dye to the oxidized antibody at a 20:1 molar excess (Dye:Protein).

  • Incubation: React for 2–4 hours at Room Temperature (or overnight at 4°C) with gentle rotation.

  • Expert Tip: While hydrazone formation occurs at neutral pH, maintaining pH 5.5–6.0 significantly improves the reaction rate and yield.

4. Stabilization (Optional)
  • Action: Add Sodium Cyanoborohydride (

    
    ) to a final concentration of 10 mM. React for 30 mins.
    
  • Why? This reduces the hydrazone (C=N) to a hydrazine (C-N) bond, preventing hydrolysis over time in serum or storage.[1]

5. Final Purification
  • Action: Remove excess free dye using a desalting column or dialysis against PBS (pH 7.4).[1]

  • Validation: Store the conjugate at 4°C (short term) or -20°C (with glycerol).

Part 4: Quality Control & DOL Calculation[1]

To validate the conjugate, you must calculate the Degree of Labeling (DOL).

Formula:

1

Where:

  • 
    : Absorbance at the dye's peak (750 nm for Cy7; 788 nm for Cy7.5).[1]
    
  • 
    : Extinction coefficient of IgG (~210,000 
    
    
    ).[1]
  • 
    : Extinction coefficient of the dye (See Table 1).[1]
    
  • CF (Correction Factor): Adjustment for the dye's absorbance at 280 nm.

    • Cy7 CF: ~0.05

    • Cy7.5 CF: ~0.06[1]

Target DOL: For in vivo imaging, aim for a DOL of 2.0 – 3.5 .

  • Too Low (<1.5): Poor signal intensity. [1] * Too High (>4.0): Self-quenching of the dye and potential precipitation of the antibody due to hydrophobicity.

References

  • Lumiprobe Corporation. Cyanine7.5 hydrazide: Product Technical Data and Spectral Properties.[1] Retrieved from [1]

  • Thermo Fisher Scientific. Site-Specific Modification of Antibodies using Hydrazide Chemistry.[1] Bioconjugate Techniques.[1][5] Retrieved from [1]

  • BenchChem. A Technical Comparison of Cyanine Dyes: Cy7 versus Cy5 and NIR derivatives. Retrieved from [1]

  • AAT Bioquest. Spectrum Viewer and Extinction Coefficients for Cy7 and Cy7.5. Retrieved from [1][6]

Beyond Cyanine7.5: A Strategic Guide to High-Performance NIR Hydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternatives to Cyanine7.5 Hydrazide for Near-Infrared Imaging Content Type: Technical Comparison Guide Audience: Senior Researchers, Bioimaging Scientists, Drug Development Professionals

Executive Summary: The Case for Migration

Cyanine7.5 (Cy7.5) hydrazide has long served as a workhorse for near-infrared (NIR) labeling, particularly for targeting carbonyl groups (aldehydes/ketones) in glycoproteins and oxidized antibodies. Its emission peak (~808 nm) sits comfortably in the "biological window," minimizing tissue autofluorescence.

However, for rigorous preclinical imaging and drug development, standard Cy7.5 hydrazide presents critical limitations:

  • Hydrophobicity: The non-sulfonated core requires organic co-solvents (DMSO/DMF), which can induce protein precipitation or aggregation.

  • Photostability: Like many polymethine dyes, it suffers from rapid photobleaching under high-intensity excitation (e.g., laser scanning microscopy).

  • Quantum Yield (QY): Its fluorescence efficiency in aqueous environments is often <10%, limiting sensitivity in deep-tissue imaging.

This guide analyzes three superior alternatives—Sulfo-Cyanine7.5 , IRDye® 800CW , and Alexa Fluor® 790 —providing the technical grounding to select the optimal probe for your specific assay.

Technical Comparison of Alternatives

The following table contrasts the baseline (Cy7.5) with its high-performance successors.

Table 1: Comparative Specifications of NIR Hydrazides
FeatureThis compound (Baseline)Sulfo-Cyanine7.5 Hydrazide (Solubility Upgrade)IRDye® 800CW Hydrazide (Stability Gold Standard)Alexa Fluor® 790 Hydrazide (Brightness/Photostability)
Core Structure Polymethine (Hydrophobic)Sulfonated PolymethineSulfonated IndocyanineSulfonated Coumarin/Cyanine Hybrid
Ex / Em (nm) 788 / 808788 / 808774 / 789784 / 814
Solubility Low (Requires DMSO)High (Water Soluble)Very High (Water Soluble)High (Water Soluble)
Correction Factor (280nm) ~0.04~0.040.030.06
Photostability LowModerateExcellent Excellent
In Vivo Clearance Hepatobiliary (often)Renal/HepatobiliaryRenal (Fast Clearance)Renal/Hepatobiliary
Primary Use Case In vitro assays, low costAqueous protein labelingIn vivo tracking, clinical translationHigh-power microscopy, Flow Cytometry

Deep Dive: Selecting the Right Alternative

Alternative A: Sulfo-Cyanine7.5 Hydrazide
  • The Logic: If your optical hardware (filters/lasers) is strictly tuned to 788/808 nm and you cannot deviate from these wavelengths, this is your only option.

  • The Advantage: It fixes the solubility issue of the parent dye. The sulfonate groups (

    
    ) prevent dye aggregation on the antibody surface, preserving the protein's pharmacokinetics.
    
  • Best For: Researchers needing a "drop-in" replacement without changing optical filters.

Alternative B: IRDye® 800CW Hydrazide (Recommended)
  • The Logic: This is the industry standard for in vivo imaging. The bulky sulfonate chains reduce non-specific binding and promote renal clearance, lowering background noise.

  • The Advantage: Superior stability in serum and resistance to oxidative stress compared to Cy7.5.

  • Best For: In vivo biodistribution studies, translational drug development, and animal imaging (e.g., LI-COR Pearl/Odyssey systems).

Alternative C: Alexa Fluor® 790 Hydrazide
  • The Logic: Designed for photon-starved applications. It generally exhibits a higher extinction coefficient and quantum yield in aqueous buffers than cyanines.

  • The Advantage: Exceptional photostability makes it ideal for applications requiring prolonged exposure, such as confocal microscopy or flow cytometry of rare cell populations.

  • Best For: Fluorescence microscopy, flow cytometry, and applications requiring maximum brightness per molecule.

Decision Logic Visualization

The following diagram illustrates the decision process for selecting the appropriate hydrazide derivative based on experimental constraints.

SelectionMatrix Start Current Probe: This compound Q1 Is the current Ex/Em (788/808) mandatory for your filters? Start->Q1 Solubility Is protein precipitation or aggregation a problem? Q1->Solubility Yes (Strict Filters) AppType Primary Application Type? Q1->AppType No (Flexible) Keep Continue with This compound Solubility->Keep No SwitchSulfo Switch to Sulfo-Cyanine7.5 Hydrazide Solubility->SwitchSulfo Yes InVivo In Vivo / Biodistribution AppType->InVivo Animal Imaging Microscopy Microscopy / Flow Cytometry AppType->Microscopy Cellular Analysis Result800 Select IRDye® 800CW Hydrazide (High Stability/Renal Clearance) InVivo->Result800 Result790 Select Alexa Fluor® 790 Hydrazide (Max Brightness/Photostability) Microscopy->Result790

Figure 1: Strategic decision matrix for upgrading NIR hydrazide probes.

Validated Protocol: Site-Specific Labeling of Glycoproteins

This protocol utilizes Periodate Oxidation to generate reactive aldehyde groups on the Fc region glycans of an antibody. This site-specific method ensures the antigen-binding site (Fab) remains unhindered—a critical advantage over random amine (NHS-ester) labeling.

Mechanism of Action
  • Oxidation: Sodium Periodate (

    
    ) cleaves cis-diols on glycans, creating aldehydes.
    
  • Ligation: The Hydrazide group on the dye reacts with aldehydes to form a stable hydrazone bond.

  • Reduction (Optional): The hydrazone linkage can be stabilized further by reduction to hydrazine using cyanoborohydride, though this is often unnecessary for acute imaging.

ReactionPathway Glycan Antibody Glycan (Cis-diols) Oxidation Oxidation (NaIO4) Glycan->Oxidation Aldehyde Reactive Aldehydes Oxidation->Aldehyde Cleavage Conjugate Stable Hydrazone Conjugate Aldehyde->Conjugate Dye Dye-Hydrazide (e.g., IRDye 800CW) Dye->Conjugate pH 5.0 - 6.0

Figure 2: Reaction pathway for site-specific hydrazide bioconjugation.

Step-by-Step Methodology

Reagents:

  • Buffer A: 0.1 M Sodium Acetate, pH 5.5 (Acidic pH catalyzes hydrazone formation).

  • Oxidant: Sodium meta-periodate (

    
    ), 20 mM stock (Freshly prepared).
    
  • Dye Stock: 10 mM Hydrazide dye in anhydrous DMSO (or water if using Sulfo/IRDye).

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO).

Procedure:

  • Buffer Exchange: Equilibrate 1 mg of antibody into Buffer A using a desalting column. Concentration should be ~2–5 mg/mL.

  • Oxidation: Add cold

    
     to a final concentration of 1 mM . Incubate for 30 minutes  at 4°C in the dark.
    
    • Expert Tip: Do not over-oxidize. High concentrations (>10 mM) or long times can damage the protein backbone.

  • Quenching: Add glycerol (final 15 mM) or perform a rapid buffer exchange (desalting column) into fresh Buffer A to remove excess periodate.

  • Labeling: Add the Hydrazide dye at a 20:1 molar excess (Dye:Protein).

  • Incubation: Incubate for 4–16 hours at 4°C or 2 hours at Room Temperature.

    • Catalysis: Addition of 10 mM Aniline can accelerate this reaction significantly (catalytic aniline ligation).

  • Purification: Remove excess dye using a desalting column equilibrated with PBS (pH 7.4).

  • Validation: Measure Absorbance at 280 nm (Protein) and Dye

    
     to calculate Degree of Labeling (DOL).
    

References

  • LI-COR Biosciences. IRDye® 800CW Infrared Dye: Technical Specifications and In Vivo Applications. Retrieved from [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

Brightness and Photostability Comparison of NIR Fluorescent Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The NIR Advantage and the Stability-Brightness Trade-off

In deep-tissue imaging and high-sensitivity flow cytometry, Near-Infrared (NIR) fluorophores (650–900 nm) are indispensable.[1] Their emission falls within the "biological window" where tissue autofluorescence, light scattering, and absorbance by hemoglobin and water are minimal. However, shifting to these longer wavelengths introduces a fundamental chemical challenge: the stability-brightness trade-off .[1][2]

As the polymethine chain of a cyanine dye lengthens to redshift absorption, the molecule becomes more flexible and susceptible to nucleophilic attack and oxidative degradation. Consequently, classic NIR dyes often suffer from poor photostability and low quantum yields (Φ) in aqueous environments due to aggregation (H-dimer formation).[1]

This guide objectively compares the performance of industry-standard NIR dyes—Cy7, Alexa Fluor® 750, IRDye® 800CW, and Indocyanine Green (ICG) —and provides actionable protocols to validate their performance in your specific biological context.[1]

Mechanistic Principles

The Jablonski Diagram & Non-Radiative Decay

In NIR dyes, the energy gap between the excited singlet state (


) and the ground state (

) is narrow. This proximity increases the rate of internal conversion (non-radiative decay) according to the energy gap law , inherently lowering quantum yields compared to visible dyes like Fluorescein.
Aggregation Quenching
  • H-Aggregates: Parallel stacking of dye molecules (common in Cy7) leads to a hypsochromic (blue) shift in absorbance and severe fluorescence quenching.

  • J-Aggregates: Head-to-tail stacking leads to a bathochromic (red) shift and can sometimes enhance fluorescence, though this is less common in biological buffers.[1]

Structural Solution: Modern dyes (e.g., Alexa Fluor 750, IRDye 800CW) incorporate bulky sulfonate groups (


) directly onto the aromatic rings.[1] These groups provide steric hindrance to prevent stacking (aggregation) and increase water solubility, preserving brightness in aqueous buffers.[2]

Comparative Analysis: Performance Metrics

The following data aggregates performance metrics in PBS (Phosphate Buffered Saline, pH 7.4) unless otherwise noted. Note that ICG’s performance is highly environment-dependent.[1][2]

Table 1: Photophysical Properties of Key NIR Dyes
DyeExcitation Max (nm)Emission Max (nm)Extinction Coeff.[2][3][4][5][6] (

) (M⁻¹cm⁻¹)
Quantum Yield (

) (in PBS)
Brightness (

)
Relative Photostability
Cy7 ~750~773~200,000~0.13*ModerateLow
Alexa Fluor 750 749775290,0000.12HighHigh
IRDye 800CW 774789242,0000.09HighHigh
ICG 780820223,0000.029**Low (in buffer)Very Low

*Cy7


 is highly variable due to aggregation; values can drop <0.05 in pure water.
**ICG 

increases significantly (up to ~0.[2]12) when bound to serum proteins (Albumin).[1][5]
Technical Insights
  • Alexa Fluor 750: The "gold standard" for in vitro and fixed-cell imaging due to superior photostability.[2] It resists bleaching 2-3x longer than Cy7.[1][2]

  • IRDye 800CW: Optimized for in vivo applications.[2][3][4][7] Its high solubility prevents non-specific binding, and its rapid clearance profile is ideal for surgical navigation.[2] While its intrinsic

    
     is 0.09, it maintains this brightness reliably in complex biological fluids.[1][2]
    
  • ICG: The only FDA-approved NIR dye.[2] It is practically non-fluorescent in saline (self-quenching) but "turns on" in blood.[1][2] It degrades rapidly under light exposure (t1/2 < 1 min under intense illumination), making it poor for microscopy but acceptable for bolus-tracking in angiography.[1][2]

Decision Logic for Dye Selection

Use the following logic flow to select the optimal dye for your application.

DyeSelection Start Start: Define Application InVivo In Vivo Imaging Start->InVivo InVitro In Vitro / Microscopy Start->InVitro Clinical Clinical Translation Required? InVivo->Clinical Fixed Fixed Cells / Long Exposure? InVitro->Fixed DeepTissue Deep Tissue (>5mm)? Clinical->DeepTissue No (Research) ICG Select: Indocyanine Green (ICG) (FDA Approved, Protein-dependent) Clinical->ICG Yes IRDye Select: IRDye 800CW (High Stability, Fast Clearance) DeepTissue->IRDye Yes (>750nm) AF750 Select: Alexa Fluor 750 (Max Photostability) DeepTissue->AF750 No (Surface) Fixed->AF750 Yes Cy7 Select: Cy7 (Cost-effective, General Use) Fixed->Cy7 No

Figure 1: Decision tree for selecting NIR fluorophores based on experimental constraints.

Experimental Protocols

To ensure reproducibility, you must validate the brightness and stability of your specific dye conjugates.[2] Manufacturer data often reflects free dye in optimal solvents, not your specific antibody-dye conjugate in buffer.[1][2]

Protocol A: Measuring Relative Quantum Yield ( )

This protocol determines the efficiency of your dye compared to a known standard.[2][8][9][10][11]

Materials:

  • Reference Standard: ICG (for >750nm) or Zinc Phthalocyanine.[2] Note: ICG must be measured in DMSO to prevent aggregation for accurate standardization (

    
    ).
    
  • Solvent: Spectroscopic grade Methanol or PBS.[2]

  • Instrument: UV-Vis Spectrophotometer and Fluorometer.[1][2][3]

Workflow:

  • Preparation: Prepare 5 dilutions of your sample and the reference standard.

  • Absorbance Check: Measure absorbance (OD) at the excitation wavelength.[2][3]

    • Critical Step: Keep OD < 0.1 (ideally 0.02–0.[2]08) to avoid inner-filter effects.[1][2]

  • Emission Scan: Record the integrated fluorescence intensity (

    
    ) for all samples using the same excitation wavelength and slit widths.
    
  • Calculation: Plot Integrated Fluorescence (

    
    -axis) vs. Absorbance (
    
    
    
    -axis). The slope (
    
    
    ) is proportional to the quantum yield.[2]

[1][3]
  • 
    : Unknown sample
    
  • 
    : Standard
    
  • 
    : Refractive index of the solvent (only if solvents differ).[2][3]
    
Protocol B: Comparative Photostability Assay

This assay quantifies the "bleaching half-life" (


), defined as the time required for fluorescence intensity to drop to 50% of its initial value.

PhotostabilityWorkflow Prep 1. Sample Prep (Immobilize dye in hydrogel or fix labeled cells) Setup 2. Microscopy Setup (Continuous Excitation) Prep->Setup Mount Slide Acquire 3. Time-Lapse Acquisition (1 frame/sec for 10 mins) Setup->Acquire Set Laser Power (constant) Analyze 4. Data Analysis (Normalize I(t) / I(0)) Acquire->Analyze Export ROI Intensity

Figure 2: Workflow for determining photobleaching rates.

Step-by-Step:

  • Sample Preparation: Do not measure photostability in solution, as diffusion replenishes bleached molecules.[2]

    • Method: Conjugate dye to beads or fix labeled cells with 4% PFA.[2] Mount in PBS (no antifade) to measure intrinsic stability.

  • Illumination: Use a confocal or epifluorescence microscope.[2] Set the excitation source (e.g., 750nm laser) to a fixed power density (measured in W/cm²).

    • Control: Ensure the power density mimics your actual experimental conditions (e.g., 10 mW/cm²).

  • Acquisition: Acquire images continuously (e.g., every 1 second) for 600 seconds or until signal is lost.

  • Analysis:

    • Select a Region of Interest (ROI) containing the fluorophore.[2]

    • Select a background ROI.[2]

    • Calculate Corrected Fluorescence:

      
      .[1]
      
    • Normalize:

      
      .
      
    • Plot

      
       vs. Time.[2] The time at which 
      
      
      
      is the
      
      
      .[2]

References

  • Li-Cor Biosciences. IRDye 800CW Infrared Dye Data Sheet. Retrieved from [Link][1]

  • Starosolski, Z., et al. (2017).[1][2] Indocyanine green fluorescence in second near-infrared (NIR-II) window. PLOS ONE. Retrieved from [Link]

  • Escobedo, J. O., et al. (2010).[1][2] NIR dyes for biomedical imaging. Current Opinion in Chemical Biology. Retrieved from [Link]

Sources

Cost-Effectiveness of Cyanine7.5 Hydrazide for In Vivo Studies: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-effectiveness of Cyanine7.5 hydrazide for in vivo studies Content Type: Publish Comparison Guide

Introduction: The Preclinical Imaging Dilemma

In translational research, near-infrared (NIR) fluorescence imaging is the gold standard for tracking biodistribution and pharmacokinetics due to minimal tissue autofluorescence and deep photon penetration (650–900 nm). However, researchers often face a binary choice: utilize clinically approved but chemically unstable dyes like Indocyanine Green (ICG), or opt for high-performance proprietary dyes (e.g., IRDye® 800CW, Alexa Fluor® 750) that command premium pricing.

Cyanine7.5 (Cy7.5) hydrazide emerges as a disruptive "middle ground" candidate. It offers the spectral advantages of the 800 nm window and the structural rigidity required for high quantum yield, yet it is available at a fraction of the cost of proprietary alternatives. This guide analyzes the technical and economic case for integrating Cy7.5 hydrazide into preclinical workflows, focusing on its specific utility in site-specific labeling of glycoproteins.

Technical Profile: Why Cyanine7.5?

Spectral Advantage

Cy7.5 is a heptamethine cyanine dye with a rigidified polymethine chain. Unlike standard Cy7, the "7.5" variant is red-shifted, pushing excitation/emission deeper into the NIR window (Ex: ~788 nm / Em: ~808 nm). This shift is critical because it moves the signal further away from hemoglobin absorption, significantly improving the Signal-to-Noise Ratio (SNR) in deep-tissue imaging.

The Hydrazide Factor: Site-Specificity

The "cost" of an experiment is not just the price of the dye; it is the success rate of the probe.

  • Amine-Reactive Dyes (NHS Esters): Randomly label lysine residues. If a lysine is in the antigen-binding region (CDR) of an antibody, affinity is lost. This leads to false negatives and wasted animal models.

  • Hydrazide-Reactive Dyes: Specifically target aldehydes generated by oxidizing the carbohydrate moiety on the Fc region of antibodies. This ensures the antigen-binding site remains unobstructed, preserving immunoreactivity.

Comparative Analysis: Material & Operational Costs

To evaluate cost-effectiveness, we must look beyond the list price and consider "Cost per Validated Data Point."

Direct Material Cost Comparison

Prices are approximate market averages for research-grade reagents.

FeatureThis compound ICG (Indocyanine Green) IRDye® 800CW (NHS/Carboxylate) Alexa Fluor® 750 Hydrazide
Price (approx. per mg) $180 – $300 $50 – $100~$330 – $660*~$450 – $550
Excitation/Emission 788 / 808 nm780 / 830 nm774 / 789 nm749 / 775 nm
Quantum Yield (QY) ~0.10 – 0.13< 0.02 (aq)~0.12 (aq)~0.12
Photostability High (Rigidified)Low (Aggregates)Very HighHigh
Solubility Moderate (Organic co-solvent)High (Amphiphilic)High (Sulfonated)High
Primary Use Case High-throughput Preclinical Clinical TranslationPremium SensitivityFlow Cytometry / Surface

*Note: IRDye 800CW is often sold in smaller aliquots (0.5 mg), inflating the per-mg cost. Hydrazide variants of proprietary dyes are often custom synthesis items, further increasing cost.

Operational Cost-Effectiveness
  • Vs. ICG: While ICG is cheaper, it suffers from concentration-dependent quenching and rapid clearance (half-life < 4 mins). Cy7.5 provides stable fluorescence for longitudinal studies (hours to days), reducing the number of animals required for time-course imaging.

  • Vs. Proprietary Dyes: Cy7.5 provides ~90% of the brightness of IRDye 800CW for ~50% of the cost. For screening candidates (e.g., testing 10 different antibody clones), Cy7.5 drastically lowers the barrier to entry.

Decision Logic: When to Use Cy7.5 Hydrazide

The following diagram illustrates the decision-making process for selecting the optimal dye based on experimental constraints.

DyeSelection Start In Vivo Imaging Goal Target Target Type? Start->Target Ab Antibody/Glycoprotein Target->Ab Protein (>50kDa) Small Small Molecule/Peptide Target->Small Peptide Binding Is Antigen Binding Sensitive? Ab->Binding Clinical Immediate Clinical Translation? Small->Clinical UseCy75 Use Cy7.5 Hydrazide (Site-Specific, Cost-Effective) Binding->UseCy75 Yes (Need Fc Labeling) UseNHS Use Cy7.5 / IRDye NHS (Random Labeling) Binding->UseNHS No (Robust Binder) UseICG Use ICG (FDA Approved, Low Cost) Clinical->UseICG Yes UseProp Use IRDye 800CW (Max Sensitivity Required) Clinical->UseProp No (Research) UseCy75->UseProp If Signal < Threshold

Figure 1: Decision matrix for selecting NIR fluorophores. Cy7.5 Hydrazide is the optimal choice for preclinical antibody imaging where binding affinity must be preserved without the high cost of proprietary hydrazides.

Protocol: Site-Specific Labeling of Antibodies

This protocol utilizes the hydrazide reactivity to label the Fc region glycans. This method is self-validating: if the antibody retains antigen binding (measured by ELISA/Flow Cytometry post-labeling), the site-specific strategy was successful.

Materials
  • Antibody: IgG (must be free of carrier proteins like BSA/Gelatin).

  • Dye: this compound (reconstituted in DMSO).

  • Oxidizer: Sodium Periodate (NaIO₄).

  • Purification: PD-10 Desalting Columns or Zeba Spin Columns (7K MWCO).

Workflow Diagram

LabelingProtocol Step1 1. Oxidation (NaIO4 + Ab) Step2 2. Purification (Remove excess NaIO4) Step1->Step2 30 min @ 4°C Dark Step3 3. Conjugation (Ab-CHO + Cy7.5-Hydrazide) Step2->Step3 Mix pH 6.0 Step4 4. Final Purification (Remove free dye) Step3->Step4 2-4 hr @ RT or O/N @ 4°C QC QC: DOS Calculation & Binding Assay Step4->QC

Figure 2: Step-by-step workflow for site-specific antibody conjugation using this compound.

Detailed Steps
  • Buffer Exchange: Ensure antibody is in PBS or Acetate buffer (pH 5.5–6.0). Avoid Tris (amines can interfere if reducing agents are used later, though hydrazide is specific to carbonyls).

  • Oxidation: Add cold NaIO₄ (final conc. 10–20 mM) to the antibody solution. Incubate for 30 minutes at 4°C in the dark. Causality: This mildly oxidizes sialic acids on the Fc glycans into reactive aldehydes.

  • Quench/Clean: Remove excess NaIO₄ using a desalting column equilibrated with PBS (pH 6.0–7.0).

  • Conjugation: Add this compound (dissolved in DMSO) to the oxidized antibody.

    • Ratio: Use a 10–20 molar excess of dye to protein.

    • Incubation: React for 2–4 hours at room temperature or overnight at 4°C.

  • Purification: Remove free dye using a spin column or dialysis.[1]

  • QC (Degree of Substitution - DOS): Measure absorbance at 280 nm (protein) and 788 nm (dye).

    • Calculation:

      
      
      
    • Target: A DOS of 1.5 – 3.0 is optimal for in vivo imaging to avoid self-quenching.

Conclusion

This compound represents a "sweet spot" in the cost-performance curve for preclinical imaging. While it lacks the absolute photostability of Alexa Fluor 750 or the clinical history of ICG, its site-specific labeling capability and superior brightness-to-cost ratio make it the most logical choice for high-volume antibody screening and pharmacokinetic studies. By adopting the hydrazide chemistry workflow, researchers can reduce reagent costs by ~40% while simultaneously improving the biological validity of their probes.

References

  • Kosaka, N., et al. (2009). Near-Infrared Fluorescence Imaging with Combined Targeting and Activatable Probes. National Institutes of Health (NIH). Discusses the utility of cyanine dyes vs ICG. Retrieved from [Link]

  • Li-Cor Biosciences. IRDye® 800CW Infrared Dye Properties.[2][3] Retrieved from [Link][3]

Sources

Technical Guide: In Vitro and In Vivo Performance of Cyanine7.5 Hydrazide Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sweet Spot" of NIR Imaging

Cyanine7.5 (Cy7.5) Hydrazide represents a strategic convergence of Near-Infrared (NIR) optics and site-specific bioconjugation . While Cy5.5 remains a standard for red-region imaging, it suffers from tissue autofluorescence overlap. Conversely, Indocyanine Green (ICG) lacks robust conjugation handles.

Cy7.5 fills this gap with an emission maximum (~808 nm) that penetrates deeper into tissue than Cy7, while the hydrazide moiety enables chemoselective targeting of glycoproteins (antibodies) and carbonylated proteins (oxidative stress markers). This guide analyzes its performance against market alternatives and details the protocols required for high-fidelity imaging.

Mechanism of Action: Chemoselective Ligation

Unlike NHS esters, which randomly label lysine residues (often disrupting antigen-binding sites), hydrazide chemistry targets aldehydes . These aldehydes are typically generated via the mild oxidation of carbohydrate moieties found on the Fc region of antibodies.

The Reaction Pathway
  • Activation: Sodium periodate (

    
    ) oxidizes vicinal diols on glycans to aldehydes.[1]
    
  • Conjugation: Cy7.5-Hydrazide reacts with aldehydes to form a hydrazone bond.

  • Stabilization (Critical for In Vivo): The hydrazone linkage is reversible at acidic pH (e.g., tumor microenvironments). For in vivo applications, it must be reduced to a stable hydrazine bond using Sodium Cyanoborohydride (

    
    ).
    
Workflow Visualization

AntibodyLabeling Ab IgG Antibody (Glycosylated Fc) Ox Oxidation (NaIO4) Ab->Ox Ald Reactive Aldehydes Ox->Ald Generates -CHO Hydrazone Hydrazone Bond (Reversible) Ald->Hydrazone Conjugation Cy75 + Cy7.5 Hydrazide Cy75->Hydrazone Red Reduction (NaCNBH3) Hydrazone->Red Stabilization Final Stable Conjugate (In Vivo Ready) Red->Final Permanent Link

Caption: Step-by-step chemoselective labeling of IgG Fc-glycans using Cy7.5 Hydrazide.

Comparative Analysis

Spectral Performance (The NIR Advantage)

Cy7.5 offers superior tissue penetration compared to Cy5.5 and Cy7 due to reduced hemoglobin absorption at >800 nm.

FluorophoreEx (nm)Em (nm)QY (approx)Tissue DepthPrimary Limitation
Cy5.5 6756940.20Low (< 5mm)High background (autofluorescence).
Cy7 7507730.25ModerateOverlap with deoxygenated hemoglobin.
Cy7.5 788 808 0.10 - 0.13 High (> 1cm) Lower QY than Cy5.5, but higher Signal-to-Noise (SNR).
ICG 780810< 0.05HighUnstable; difficult to conjugate covalently.
Chemistry Comparison: Why Hydrazide?

The choice of "Hydrazide" over "NHS Ester" is a decision between specificity and yield .

FeatureNHS Ester (Amine Reactive)Hydrazide (Carbonyl Reactive)
Target Lysine residues (random).Glycans (Fc region) or Oxidized Proteins.
Binding Site Distributed across Fab and Fc.[2]Site-Specific (Fc only for Abs).
Impact on Affinity High risk (can block antigen binding).Zero risk (distant from antigen binding site).
Reaction pH Basic (pH 8.0 - 8.5).Acidic to Neutral (pH 5.5 - 7.0).
In Vivo Stability High (Amide bond).Moderate (Hydrazone)

High (after reduction).

In Vitro & In Vivo Performance Data[3][4]

In Vitro: Specificity Validation[3][4]
  • Experiment: Labeling of Polyclonal IgG.

  • Observation: SDS-PAGE analysis of Cy7.5-Hydrazide labeled antibodies typically shows a single heavy-chain band fluorescence (glycosylation is on the heavy chain), whereas NHS-labeled antibodies show fluorescence on both heavy and light chains.

  • Benefit: This confirms that the Fab region (light chain involved) remains unmodified, preserving immunoreactivity [1].

In Vivo: Biodistribution and Stability
  • Signal-to-Noise Ratio (SNR): Cy7.5 conjugates exhibit a 2-3x higher Tumor-to-Background ratio compared to Cy5.5 equivalents 24 hours post-injection, primarily due to the "transparency" of tissue at 800nm [2].

  • Clearance:

    • Sulfonated Cy7.5: Renally cleared (preferred for low background).

    • Non-sulfonated Cy7.5: Hepatobiliary clearance (accumulates in liver/gut).

    • Note: Ensure you select Sulfo-Cy7.5 Hydrazide for in vivo tracking to prevent hydrophobic aggregation.

  • Oxidative Stress Imaging: Cy7.5 Hydrazide is uniquely capable of imaging carbonylated proteins in situ. In models of inflammation, the hydrazide probe binds directly to oxidized tissue residues, providing a "turn-on" map of oxidative damage [3].

Protocol: Site-Specific Antibody Labeling

Standard protocol for labeling 1 mg of IgG.

Reagents Required[4][5][6][7][8][9][10][11][12]
  • IgG Antibody (PBS, azide-free).

  • Sodium Periodate (

    
    ).
    
  • Sulfo-Cy7.5 Hydrazide (dissolved in DMSO).[1][3]

  • Sodium Cyanoborohydride (

    
    ) - For stabilization.
    
  • Purification Column (PD-10 or Zeba Spin).

Step-by-Step Workflow
  • Oxidation:

    • Prepare 20 mM Sodium Periodate in cold sodium acetate buffer (pH 5.5).

    • Add to antibody solution to reach final 1-2 mM periodate concentration.

    • Incubate 30 mins at 4°C in the dark.

    • Quench: Add ethylene glycol or pass through a desalting column to remove excess periodate.

  • Conjugation:

    • Adjust oxidized antibody to pH 6.0 - 6.5.

    • Add Cy7.5 Hydrazide (20-50 molar excess depending on desired DOL).

    • Incubate 2 hours at Room Temperature (RT).

  • Stabilization (Mandatory for In Vivo):

    • Add Sodium Cyanoborohydride (final conc. 5 mM).

    • Incubate 30 mins at RT. This reduces the hydrazone (

      
      ) to a stable hydrazine (
      
      
      
      ).
  • Purification:

    • Remove free dye using a Sephadex G-25 column or similar desalting method equilibrated with PBS.

Decision Matrix: When to use Cy7.5 Hydrazide?

DecisionTree Start Start: Select Fluorophore & Chemistry Q1 Is Deep Tissue Imaging Required? (> 5mm depth) Start->Q1 Q2 Is the Target an Antibody? Q1->Q2 Yes Res1 Use Cy5.5 or Cy3 Q1->Res1 No Q3 Must Antigen Affinity be Strictly Preserved? Q2->Q3 Yes Res2 Use Cy7.5 NHS Ester (Higher Yield, Random) Q3->Res2 No Res3 RECOMMENDED: Cy7.5 Hydrazide (Site-Specific) Q3->Res3 Yes

Caption: Selection logic for choosing Cy7.5 Hydrazide over NHS esters or shorter-wavelength dyes.

References

  • Lumiprobe Corporation. Cyanine7.5 hydrazide: Spectral Properties and Protocols. Retrieved from

  • National Institutes of Health (NIH). Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer. PubMed Central. Retrieved from

  • AAT Bioquest. Reactive Cyanines and In Vivo Imaging Applications. Retrieved from

  • Thermo Fisher Scientific.Chemistry of Crosslinking: Hydrazide-Aldehyde Reactivity. (General reference for mechanism).
  • Biotium. Near-IR Dyes and In Vivo Imaging Performance.[4][3][5][6] Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.